3-Oxo-OPC4-CoA
Beschreibung
Eigenschaften
Molekularformel |
C35H54N7O19P3S |
|---|---|
Molekulargewicht |
1001.8 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |
InChI |
InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1 |
InChI-Schlüssel |
QGJLCXXJEFRWHP-ZRHHFSRKSA-N |
Isomerische SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Chemical Biology of 3-Oxo-OPC4-CoA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Oxo-OPC4-CoA, a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules crucial for plant defense and development. This document details its chemical structure, metabolic pathway, and the enzymes involved, alongside relevant experimental protocols for its study.
Chemical Structure of this compound
This compound is the Coenzyme A (CoA) thioester of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid. Its chemical identity is well-defined in public chemical databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| ChEBI ID | CHEBI:80459 |
| Molecular Formula | C35H54N7O19P3S |
| Monoisotopic Mass | 1001.24080 u |
| SMILES | CC\C=C/C[C@H]1--INVALID-LINK--CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]2O--INVALID-LINK--[C@@H]2OP(O)(O)=O)n2cnc3c(N)ncnc23)CCC1=O |
| InChI | InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1 |
| InChIKey | QGJLCXXJEFRWHP-ZRHHFSRKSA-N |
Metabolic Pathway: The Role of this compound in Jasmonate Biosynthesis
This compound is a pivotal, yet transient, intermediate in the final steps of jasmonic acid (JA) biosynthesis, which occurs within the peroxisome. The formation of JA from its precursor, 12-oxo-phytodienoic acid (OPDA), involves a reduction step followed by two cycles of β-oxidation. This compound is the product of the first enzymatic step in the second round of β-oxidation.
The conversion of the precursor OPC-8-CoA to jasmonoyl-CoA involves two successive rounds of β-oxidation, shortening the octanoic acid side chain by two carbons in each cycle. The intermediate after the first cycle is OPC-6-CoA, which then enters the second cycle to form OPC-4-CoA. This compound is subsequently formed and then cleaved to yield acetyl-CoA and jasmonoyl-CoA.
An In-depth Technical Guide to the 3-Oxo-OPC4-CoA Biosynthesis Pathway in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of jasmonic acid (JA) and its related compounds, collectively known as jasmonates, is a critical component of plant defense and development. A key, yet often overlooked, segment of this pathway is the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA). This guide provides a detailed technical overview of the enzymatic steps leading to and including the formation of 3-oxo-OPC4-CoA, a crucial intermediate in the conversion of OPDA to JA in Arabidopsis thaliana. Understanding this pathway is essential for the development of novel herbicides, plant growth regulators, and therapeutic agents that target plant stress responses.
The Core Pathway: From OPC-8 to Jasmonic Acid
Following its synthesis in the plastid, OPDA is transported into the peroxisome. Here, it is first reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPDA reductase 3 (OPR3). OPC-8:0 is then activated to its CoA-ester, OPC-8:0-CoA, by a 4-coumarate:CoA ligase-like protein, OPC-8:CoA Ligase1 (OPCL1). This activation step initiates three successive cycles of β-oxidation, ultimately yielding jasmonic acid. The intermediate this compound is formed during the second cycle of this β-oxidation cascade.
The core enzymes involved in the β-oxidation of jasmonate precursors in Arabidopsis are:
-
Acyl-CoA Oxidase (ACX): Specifically, ACX1 and ACX5 are implicated in wound-induced JA biosynthesis.
-
Multifunctional Protein (AIM1): This protein harbors both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-Ketoacyl-CoA Thiolase (KAT): KAT2 is the primary thiolase involved in JA biosynthesis.
Quantitative Data on Key Enzymes
Precise kinetic data for the enzymes involved in the later stages of JA biosynthesis with their specific substrates are still being fully elucidated. However, available data on substrate preferences and some kinetic parameters provide valuable insights into the pathway's regulation.
| Enzyme | Organism | Substrate | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference |
| OPC-8:CoA Ligase1 (OPCL1) | Arabidopsis thaliana | OPC-8:0 | 18.0 ± 2.0 µM | 0.81 ± 0.03 nkat/mg | 4.5 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) |
| OPC-6:0 | 25.0 ± 5.0 µM | 0.77 ± 0.05 nkat/mg | 3.1 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) | ||
| OPDA | 12.0 ± 2.0 µM | 0.75 ± 0.02 nkat/mg | 6.2 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) | ||
| dnOPDA | 15.0 ± 3.0 µM | 0.79 ± 0.04 nkat/mg | 5.3 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) | ||
| Multifunctional Protein (AIM1) | Arabidopsis thaliana | Crotonyl-CoA (C4) | 115 µM | Not Reported | Not Reported | [1] |
| Acyl-CoA Oxidase 1A (ACX1A) | Lycopersicon esculentum (Tomato) | Prefers C12 and C14 straight-chain acyl-CoAs. Active on C18 cyclopentanoid-CoA precursors of JA. | Not Reported | Not Reported | Not Reported | [2] |
| 3-Ketoacyl-CoA Thiolase 2 (KAT2) | Arabidopsis thaliana | Broad substrate specificity, including long-chain (C16 to C20) fatty acyl-CoAs and acetoacetyl-CoA. | Not Reported | Not Reported | Not Reported | [3] |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is an integral part of the larger jasmonic acid biosynthesis pathway, which is tightly regulated by developmental cues and environmental stresses.
Caption: Overview of the Jasmonic Acid Biosynthesis Pathway in Arabidopsis.
Experimental Protocols
Quantification of Jasmonate Intermediates by UPLC-MS/MS
This protocol is adapted from established methods for the highly sensitive quantification of phytohormones.[4][5]
a. Sample Preparation:
-
Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 1 mL of cold (-20°C) methanol containing a mixture of deuterated internal standards (e.g., d6-JA, d5-OPDA).
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 500 µL of cold methanol, vortex, and centrifuge again.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in 100 µL of 10% methanol.
b. Solid Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the resuspended sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid.
-
Elute the jasmonates with 1 mL of methanol.
-
Evaporate the eluate to dryness and resuspend in 50 µL of the initial mobile phase for UPLC-MS/MS analysis.
c. UPLC-MS/MS Analysis:
-
UPLC System: A high-resolution UPLC system (e.g., Waters Acquity).
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 15 minutes).
-
Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer (e.g., AB Sciex 4000 QTRAP) operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard.
In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of AIM1
This protocol is a general method that can be adapted for the specific substrates in the jasmonate pathway.
a. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.
-
Substrate: 3-hydroxy-OPC6-CoA or 3-hydroxy-OPC4-CoA (synthesized enzymatically or chemically).
-
Cofactor: 1 mM NAD+.
-
Enzyme: Purified recombinant AIM1 protein.
b. Procedure:
-
In a 1 mL cuvette, combine 900 µL of assay buffer, 50 µL of NAD+ solution, and 20 µL of substrate solution.
-
Incubate at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 30 µL of the purified AIM1 enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
In Vitro Assay for 3-Ketoacyl-CoA Thiolase (KAT2) Activity
This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
a. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂ and 0.2 mM dithiothreitol.
-
Substrate: this compound (synthesized enzymatically or chemically).
-
Coenzyme A: 0.1 mM Coenzyme A (CoA-SH).
-
Enzyme: Purified recombinant KAT2 protein.
b. Procedure:
-
In a 1 mL cuvette, combine 950 µL of assay buffer and 20 µL of CoA-SH solution.
-
Add 20 µL of the this compound substrate solution.
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified KAT2 enzyme solution.
-
Monitor the decrease in absorbance at a wavelength where the enolate ion of the 3-ketoacyl-CoA has a characteristic absorbance (this needs to be determined empirically for each substrate, often around 303-310 nm).
-
Calculate the rate of substrate cleavage.
Experimental Workflow for Characterizing the Pathway
Caption: A logical workflow for the comprehensive study of the this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound is a pivotal part of the jasmonic acid signaling pathway in Arabidopsis. A thorough understanding of the enzymes involved, their kinetics, and the regulation of this pathway is crucial for developing new technologies to modulate plant growth and defense. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic route. Future research should focus on obtaining more precise kinetic data for the multifunctional protein AIM1 and the thiolase KAT2 with their native jasmonate-related substrates to build more accurate models of this pathway for applications in agriculture and medicine.
References
- 1. uniprot.org [uniprot.org]
- 2. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
The Biological Role of 3-Oxo-OPC4-CoA in Peroxisomal β-Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA, or 3-Oxo-OPC4-CoA, is a critical, yet transient, intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). This technical guide delves into the core of its biological function within the peroxisomal β-oxidation pathway, a pivotal stage in the production of JA. Jasmonic acid and its derivatives are instrumental in orchestrating a wide array of plant defense and developmental processes. Understanding the intricacies of this compound's metabolism provides a deeper insight into the regulation of plant immunity and presents potential avenues for the development of novel agrochemicals and therapeutics. This document outlines the enzymatic conversions, relevant quantitative data, detailed experimental protocols, and the signaling context of this key metabolic junction.
Introduction: Jasmonic Acid Biosynthesis and the Role of Peroxisomal β-Oxidation
Jasmonic acid (JA) is a lipid-derived signaling molecule that plays a central role in plant defense against herbivores and pathogens, as well as in various developmental processes.[1][2] The biosynthesis of JA is a multi-step process that initiates in the chloroplast and culminates in the peroxisome.[3][4]
The journey begins with the release of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxo-phytodienoic acid (OPDA).[4] OPDA is subsequently transported into the peroxisome, where it undergoes reduction to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPDA reductase 3 (OPR3). To enter the β-oxidation spiral, OPC-8:0 must be activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA, a reaction catalyzed by OPC-8:0 CoA Ligase1 (OPCL1).
The peroxisomal β-oxidation of OPC-8:0-CoA proceeds through three successive cycles to shorten the octanoic acid side chain, ultimately yielding (+)-7-iso-jasmonoyl-CoA. Each cycle involves the sequential action of three core enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA Thiolase (KAT). This compound is the 3-ketoacyl-CoA intermediate generated during the second cycle of this β-oxidation cascade.
The Peroxisomal β-Oxidation of Jasmonate Precursors: A Stepwise Breakdown
The conversion of OPC-8:0-CoA to jasmonoyl-CoA involves three rounds of β-oxidation. This compound is a key intermediate in the second round.
Round 1: OPC-8:0-CoA to OPC-6:0-CoA
-
Dehydrogenation: Acyl-CoA Oxidase (ACX) introduces a double bond between the α and β carbons of OPC-8:0-CoA to form trans-2-enoyl-OPC-8:0-CoA.
-
Hydration: The enoyl-CoA hydratase activity of the Multifunctional Protein (MFP) adds a hydroxyl group to the β-carbon, yielding L-3-hydroxyacyl-OPC-8:0-CoA.
-
Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of MFP oxidizes the hydroxyl group to a keto group, forming 3-oxo-OPC-8:0-CoA.
-
Thiolytic Cleavage: 3-ketoacyl-CoA Thiolase (KAT) cleaves off an acetyl-CoA molecule, resulting in the formation of OPC-6:0-CoA.
Round 2: OPC-6:0-CoA to OPC-4:0-CoA The second cycle mirrors the first, with OPC-6:0-CoA as the substrate.
-
Dehydrogenation (ACX): OPC-6:0-CoA is converted to trans-2-enoyl-OPC-6:0-CoA.
-
Hydration (MFP): This is followed by hydration to L-3-hydroxyacyl-OPC-6:0-CoA.
-
Dehydrogenation (MFP): Subsequent dehydrogenation yields 3-Oxo-OPC6-CoA .
-
Thiolytic Cleavage (KAT): The final step of this round produces OPC-4:0-CoA and another molecule of acetyl-CoA. It is at the 3-keto stage of this second cycle that the intermediate of interest, conceptually analogous to this compound in the subsequent cycle, is formed.
Round 3: OPC-4:0-CoA to (+)-7-iso-Jasmonoyl-CoA The third and final round of β-oxidation begins with OPC-4:0-CoA.
-
Dehydrogenation (ACX): OPC-4:0-CoA is oxidized to trans-2-enoyl-OPC-4:0-CoA.
-
Hydration (MFP): The enoyl-CoA hydratase function of MFP adds a water molecule to form L-3-hydroxyacyl-OPC-4:0-CoA.
-
Dehydrogenation (MFP): The L-3-hydroxyacyl-CoA dehydrogenase activity of MFP then oxidizes this intermediate to This compound .
-
Thiolytic Cleavage (KAT): Finally, 3-ketoacyl-CoA Thiolase (KAT) catalyzes the thiolytic cleavage of this compound, releasing acetyl-CoA and forming (+)-7-iso-jasmonoyl-CoA. A putative thioesterase is then required to release free jasmonic acid.
Quantitative Data
Quantitative kinetic data for the enzymes of jasmonate biosynthesis with their specific intermediates are crucial for understanding the flux through the pathway. While comprehensive kinetic parameters for every step are not fully elucidated, studies on the key enzymes provide valuable insights.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |
| LeACX1A | 14:0-CoA | 5.0 ± 0.5 | - | - | Lycopersicon esculentum (Tomato) | |
| LeACX1A | OPC-8:0 | - | - | - | Lycopersicon esculentum (Tomato) | |
| LeACX1A | OPDA | - | - | - | Lycopersicon esculentum (Tomato) | |
| AtKAT2 | Acetoacetyl-CoA | ~50 | - | - | Arabidopsis thaliana |
Note: Specific kinetic data for this compound as a substrate for KAT is currently limited in the literature. The data for acetoacetyl-CoA provides a general indication of KAT2 activity. LeACX1A activity with OPC-8:0 and OPDA was confirmed but kinetic parameters were not determined in the cited study.
Signaling Pathways and Logical Relationships
The biosynthesis of jasmonic acid is tightly regulated and integrated with other signaling pathways in the plant. While this compound is primarily a metabolic intermediate, its flux through the pathway is critical for the production of the active signaling molecule, jasmonoyl-isoleucine (JA-Ile).
Jasmonic Acid Biosynthesis Pathway
Caption: Overview of the jasmonic acid biosynthesis pathway.
Experimental Workflow for Characterizing Peroxisomal β-Oxidation Enzymes
Caption: Workflow for enzyme characterization.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of this compound and the enzymes involved in its metabolism.
Assay for 3-ketoacyl-CoA Thiolase (KAT) Activity
This protocol is adapted from methods used for general 3-ketoacyl-CoA thiolases and can be optimized for OPC-CoA substrates.
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by KAT in the presence of free Coenzyme A results in the formation of a shortened acyl-CoA and acetyl-CoA. The reaction can be monitored by the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength, or by quantifying the products using HPLC. A common spectrophotometric assay follows the cleavage of acetoacetyl-CoA.
Reagents:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Coenzyme A (CoA) solution (1 mM in water)
-
Acetoacetyl-CoA solution (1 mM in water) or synthesized this compound
-
Purified KAT enzyme solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Potassium chloride (40 mM)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
Procedure (Spectrophotometric Assay with Acetoacetyl-CoA):
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
50 µL of 1 mM CoA solution
-
50 µL of purified KAT enzyme solution (diluted to an appropriate concentration)
-
-
Incubate the mixture for 2 minutes at 25°C to establish a baseline.
-
Initiate the reaction by adding 50 µL of 1 mM acetoacetyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.
-
Calculate the enzyme activity using the molar extinction coefficient of acetoacetyl-CoA at 303 nm.
Procedure (DTNB-based Assay for released CoA):
-
Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, 1 mg/mL of the dicarbonyl-CoA substrate, and 5 mg/mL of the purified thiolase enzyme in a total volume of 100 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the released CoA by adding 100 µL of 10 mM DTNB solution.
-
Measure the absorbance at 412 nm. The amount of released CoA is proportional to the thiolase activity.
Acyl-CoA Oxidase (ACX) Activity Assay
Principle: ACX catalyzes the oxidation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of FAD to FADH₂. The FADH₂ is then reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled spectrophotometric or fluorometric assay.
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Horseradish peroxidase (HRP) solution (10 units/mL)
-
A suitable chromogenic or fluorogenic substrate for HRP (e.g., 4-hydroxyphenylacetic acid for fluorescence)
-
Acyl-CoA substrate solution (e.g., OPC-6:0-CoA)
-
Purified ACX enzyme solution
Procedure (Fluorometric Assay):
-
Prepare a reaction mixture in a microplate well containing:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
4-hydroxyphenylacetic acid (1 mM)
-
HRP (1 unit/mL)
-
Purified ACX enzyme
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in fluorescence (excitation at 320 nm, emission at 405 nm) over time.
-
The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus to the ACX activity.
HPLC-MS/MS for Quantification of Acyl-CoA Esters
Principle: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides a highly sensitive and specific method for the separation and quantification of acyl-CoA esters, including the intermediates of JA biosynthesis.
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the acyl-CoAs using a suitable extraction buffer, often containing an organic solvent and an acid to precipitate proteins.
-
Centrifuge to pellet the debris and collect the supernatant.
-
The extract may require solid-phase extraction (SPE) for cleanup and concentration of the acyl-CoA esters.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution program. The mobile phases typically consist of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. Select precursor and product ion pairs specific for each acyl-CoA intermediate.
-
Precursor Ion: The [M+H]⁺ ion of the target acyl-CoA.
-
Product Ion: A characteristic fragment ion, often corresponding to the CoA moiety.
-
-
Quantification: Generate a standard curve using synthetic standards of the acyl-CoA esters of interest to determine the absolute concentration in the plant samples.
Conclusion
This compound represents a key metabolic node in the peroxisomal β-oxidation stage of jasmonic acid biosynthesis. While its existence is transient, its formation and subsequent cleavage are indispensable for the production of the jasmonate signal. The enzymes responsible for its turnover, particularly 3-ketoacyl-CoA thiolase, are critical control points in the pathway. Further research focusing on the specific kinetics of these enzymes with their native substrates and the in vivo dynamics of the OPC-CoA intermediates will provide a more complete picture of the regulation of this vital signaling pathway. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to unravel the intricate details of jasmonate biosynthesis and its role in plant defense and development.
References
- 1. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
The Central Role of 3-Oxo-4-pregnene-20-carboxyl-CoA in Mycobacterium tuberculosis Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, has evolved to utilize host-derived nutrients for its survival and persistence within the human body. A critical nutrient source during chronic infection is host cholesterol.[1][2] The Mtb genome encodes a large cluster of genes dedicated to the intricate process of cholesterol catabolism, representing a key metabolic pathway that is essential for the pathogen's virulence and is a promising target for novel therapeutic interventions.[1][2]
This technical guide focuses on a pivotal intermediate in the terminal stages of cholesterol side-chain degradation: 3-oxo-4-pregnene-20-carboxyl-CoA (3-oxo-OPC4-CoA) . The metabolism of this C22 steroid metabolite is the final step in a series of β-oxidation cycles that dismantle the cholesterol side chain to produce propionyl-CoA, a crucial precursor for the synthesis of essential mycobacterial lipids and a substrate for central carbon metabolism.[3] Understanding the enzymology and biochemical context of this compound is paramount for developing inhibitors that can effectively disrupt this vital metabolic hub.
Biochemical Pathway: The Final Step of Side-Chain β-Oxidation
The degradation of the cholesterol side chain in Mtb culminates in a third β-oxidation cycle, which processes a three-carbon propionyl-CoA moiety. This compound is the substrate for the first enzymatic step in this final cycle. The pathway is primarily catalyzed by enzymes encoded within the intracellular growth (igr) operon.
The key reaction is the FAD-dependent dehydrogenation of this compound to form 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA). This reaction is principally catalyzed by the heterotetrameric (α₂β₂) acyl-CoA dehydrogenase ChsE1-ChsE2 (FadE28-FadE29). Subsequently, the enoyl-CoA hydratase ChsH1-ChsH2 hydrates 3-OPDC-CoA, leading to a retro-aldol cleavage that releases propionyl-CoA and the steroid nucleus remnant, androst-4-ene-3,17-dione (AD).
Interestingly, another acyl-CoA dehydrogenase, ChsE4-ChsE5 (FadE26-FadE27), which is primarily responsible for the first cycle of cholesterol side-chain β-oxidation, also demonstrates activity on this compound. This functional redundancy suggests a metabolic flexibility that could allow Mtb to bypass the loss of ChsE1-ChsE2, complicating efforts to target this specific step.
Quantitative Data: Enzyme Kinetics
The substrate specificities of the acyl-CoA dehydrogenases involved in cholesterol side-chain β-oxidation have been determined through steady-state kinetic analyses. The data highlight the primary role of ChsE1-ChsE2 in metabolizing this compound, while also quantifying the significant, albeit lower, efficiency of ChsE4-ChsE5 with the same substrate.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ChsE1-ChsE2 | This compound | 1.0 ± 0.1 | 11 ± 0.2 | (1.1 ± 0.1) x 107 | |
| ChsE4-ChsE5 | This compound | 14 ± 2 | 1.3 ± 0.1 | (9.3 ± 1.6) x 104 |
Experimental Protocols
Synthesis of 3-Oxo-4-pregnene-20-carboxyl-CoA (this compound)
A robust method for synthesizing the key substrate, this compound, is essential for enzymatic studies. The protocol involves the chemical synthesis of the corresponding carboxylic acid followed by enzymatic ligation to Coenzyme A.
a) Synthesis of 3-Oxo-4-pregnene-20-carboxylic acid (3-OPC acid):
-
This procedure starts from commercially available steroid precursors. A detailed, multi-step organic synthesis route is required, which has been previously described. The process typically involves modifications of the C-17 side chain of a pregnane steroid to introduce the C-20 carboxyl group.
b) Thioesterification to form this compound:
-
The synthesized 3-OPC acid is converted to its CoA thioester using an appropriate acyl-CoA ligase, such as mtFadD19 from Mtb.
-
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A (CoASH)
-
0.5 mM 3-OPC acid
-
Purified mtFadD19 enzyme (e.g., 1-2 µM)
-
-
Procedure:
-
Combine all components except the enzyme in a reaction vessel.
-
Initiate the reaction by adding mtFadD19.
-
Incubate at 37°C for 2-4 hours.
-
Monitor reaction progress by HPLC or LC-MS.
-
Purify the resulting this compound using reverse-phase HPLC.
-
Expression and Purification of ChsE1-ChsE2 and ChsE4-ChsE5
Recombinant expression in E. coli is a standard method for obtaining sufficient quantities of these enzymes for biochemical characterization.
-
Cloning: The genes encoding the individual subunits (e.g., chsE1 and chsE2) are cloned into suitable expression vectors, often with a polyhistidine (His)-tag for affinity purification. Co-expression vectors or co-transformation of plasmids may be necessary for the heteromeric complexes.
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid(s).
-
Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight to enhance soluble protein expression.
-
-
Purification:
-
Harvest cells by centrifugation and lyse them by sonication in a buffer containing 50 mM HEPES (pH 7.5), 300 mM NaCl, and protease inhibitors.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with lysis buffer containing 20 mM imidazole.
-
Elute the His-tagged protein with a high-concentration imidazole gradient (e.g., 50-300 mM).
-
Assess purity by SDS-PAGE. If necessary, perform further purification steps like size-exclusion chromatography.
-
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
The activity of ChsE1-ChsE2 and ChsE4-ChsE5 can be measured using a continuous spectrophotometric assay that monitors the reduction of an artificial electron acceptor.
-
Principle: The FADH₂ cofactor, reduced during the dehydrogenation of the acyl-CoA substrate, is re-oxidized by an electron transfer flavoprotein (ETF). The electrons are then passed to a terminal acceptor, such as ferrocenium hexafluorophosphate, which can be monitored by a change in absorbance.
-
Assay Components (in a quartz cuvette):
-
50 mM HEPES buffer, pH 7.5
-
150 µM Ferrocenium hexafluorophosphate
-
20 µM recombinant Electron Transfer Flavoprotein (ETF)
-
100-200 nM purified ChsE1-ChsE2 or ChsE4-ChsE5 enzyme
-
Varying concentrations of this compound substrate (e.g., 0.5 µM to 50 µM)
-
-
Procedure:
-
Assemble all components except the substrate in the cuvette and equilibrate to 25°C.
-
Establish a baseline reading at 300 nm (the absorbance wavelength for ferrocenium).
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in absorbance at 300 nm over time.
-
Calculate the initial velocity from the linear portion of the curve using the extinction coefficient for ferrocenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.
-
Conclusion and Therapeutic Outlook
This compound stands at a critical juncture in the cholesterol catabolic pathway of Mycobacterium tuberculosis. The dehydrogenation of this metabolite by ChsE1-ChsE2 represents the committed step of the final β-oxidation cycle, which is essential for releasing propionyl-CoA from the cholesterol side chain. The quantitative kinetic data confirm that while ChsE1-ChsE2 is the more efficient enzyme for this transformation, the functional redundancy provided by ChsE4-ChsE5 presents a challenge for therapeutic development. A successful drug discovery strategy targeting this node may require the development of dual inhibitors or compounds that can effectively inhibit ChsE1-ChsE2 without being compromised by the activity of ChsE4-ChsE5. The detailed protocols provided herein offer a robust framework for screening and characterizing such inhibitors, paving the way for novel anti-tubercular agents that target the pathogen's unique metabolic dependencies.
References
- 1. Unraveling Cholesterol Catabolism in Mycobacterium tuberculosis: ChsE4-ChsE5 α2β2 Acyl-CoA Dehydrogenase Initiates β-Oxidation of 3-Oxo-cholest-4-en-26-oyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical strains of Mycobacterium tuberculosis exhibit differential lipid metabolism-associated transcriptome changes in in vitro cholesterol and infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Cholesterol Catabolism in Mycobacterium tuberculosis: ChsE4-ChsE5 α2β2 Acyl-CoA Dehydrogenase Initiates β-Oxidation of 3-Oxo-cholest-4-en-26-oyl CoA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Oxo-OPC4-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyryl-Coenzyme A (3-Oxo-OPC4-CoA) is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives in plants. Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. The study of this compound and its metabolizing enzymes offers potential avenues for the development of novel herbicides and plant growth regulators. This technical guide provides a comprehensive overview of the discovery, characterization, and significance of this compound, with a focus on its role in the jasmonate biosynthetic pathway.
Discovery and Biosynthesis
The discovery of this compound is intrinsically linked to the elucidation of the jasmonic acid biosynthetic pathway. This pathway commences in the chloroplast and concludes in the peroxisome with a series of β-oxidation steps.[1][2]
The formation of this compound occurs during the second cycle of β-oxidation of its precursor, 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). The initial substrate, OPC-8, is first activated to its CoA ester, OPC8-CoA. Following one round of β-oxidation, which yields OPC6-CoA, a subsequent round produces OPC4-CoA. This is then oxidized to produce this compound.
The core enzymatic reactions involved in the peroxisomal β-oxidation spiral of jasmonate biosynthesis are catalyzed by three key enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).[3][4]
Signaling Pathway of Jasmonic Acid Biosynthesis
The biosynthesis of jasmonic acid is a well-defined pathway that involves enzymes located in both the chloroplast and peroxisome.
Characterization of this compound
Direct characterization of this compound is limited in the scientific literature. However, its properties can be inferred from the characteristics of other 3-oxoacyl-CoA molecules and its position in the jasmonate biosynthesis pathway.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H54N7O19P3S | ChEBI:80459[5] |
| Molecular Weight | 1001.83 g/mol | ChEBI:80459 |
| Structure | A coenzyme A molecule linked via a thioester bond to a 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyric acid moiety. | Inferred from name and related structures |
| Stability | Acyl-CoA esters are known to be susceptible to hydrolysis, particularly at non-neutral pH. For analytical purposes, storage at low temperatures (-20°C or -80°C) and in buffered solutions (pH ~6.8) is recommended to maintain stability. | General knowledge of acyl-CoA stability |
Enzymatic Interactions
The primary enzyme that metabolizes this compound is 3-ketoacyl-CoA thiolase (KAT). This enzyme catalyzes the thiolytic cleavage of this compound, yielding acetyl-CoA and jasmonoyl-CoA, the immediate precursor to jasmonic acid.
While specific kinetic parameters for the interaction of KAT with this compound have not been published, data from related enzymes and substrates can provide an estimate. The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Notes |
| 3-Ketoacyl-CoA Thiolase (KAT) | This compound | Not Determined | Not Determined | |
| Analogous System: Rat Liver Thiolase | Acetoacetyl-CoA | ~50 | ~150 | Values are illustrative and may not reflect plant KAT kinetics. |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of acyl-CoA thioesters in plant tissues and provide a framework for the study of this compound.
Extraction of Acyl-CoAs from Plant Tissue
Objective: To extract the acyl-CoA pool from plant material for subsequent analysis.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Ammonium Acetate
Procedure:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powdered tissue in ice-cold extraction buffer.
-
Add internal standards to the homogenate for quantification.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate aqueous buffer to remove interfering compounds.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).
-
Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for analysis.
Workflow for Acyl-CoA Extraction
Quantification by LC-MS/MS
Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Inject the resuspended acyl-CoA extract onto the HPLC system.
-
Perform a gradient elution to separate the different acyl-CoA species. A typical mobile phase would consist of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile or methanol.
-
Introduce the eluent into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion for this compound and a specific product ion generated by collision-induced dissociation.
-
Precursor Ion (m/z): [M+H]⁺ of this compound
-
Product Ion (m/z): A characteristic fragment, often corresponding to the CoA moiety or a neutral loss.
-
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of 3-ketoacyl-CoA thiolase (KAT) with this compound as a substrate.
Materials:
-
Purified recombinant KAT enzyme
-
Synthesized this compound substrate
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Spectrophotometer or HPLC system for product detection
Procedure:
-
Set up a series of reactions with a fixed concentration of KAT and varying concentrations of this compound.
-
Initiate the reaction by adding the enzyme.
-
Monitor the formation of the product (jasmonoyl-CoA) or the disappearance of the substrate over time. This can be done spectrophotometrically by monitoring a change in absorbance at a specific wavelength or by quenching the reaction at different time points and analyzing the products by HPLC.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
This compound is a key intermediate in the biosynthesis of the vital plant hormone jasmonic acid. While direct research on this molecule is limited, its importance in the jasmonate pathway makes it a compelling target for further investigation. The experimental protocols and conceptual framework provided in this guide offer a starting point for researchers to explore the discovery, characterization, and potential applications of this compound and its associated enzymes. Future studies focusing on the specific quantification of this intermediate in various plant tissues under different stress conditions, as well as the detailed kinetic analysis of the enzymes that metabolize it, will undoubtedly provide valuable insights into the regulation of plant defense and development.
References
- 1. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CHEBI:80459) [ebi.ac.uk]
The Role of 3-Oxo-OPC4-CoA in the Jasmonate Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in plant development and defense. The biosynthesis of the most active jasmonate, jasmonoyl-isoleucine (JA-Ile), involves a series of enzymatic reactions in both the chloroplast and peroxisome. This technical guide focuses on a key, yet often overlooked, intermediate in this pathway: 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyryl-CoA (3-Oxo-OPC4-CoA). We delve into its function within the peroxisomal β-oxidation stage of jasmonic acid (JA) biosynthesis, the enzymatic activities governing its turnover, and the experimental methodologies to quantify its presence and the activity of related enzymes. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this crucial metabolic node, highlighting its potential as a target for modulating plant defense responses and developing novel agrochemicals.
Introduction to the Jasmonate Signaling Pathway
The jasmonate signaling pathway is a complex network that regulates a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The pathway is initiated by various stimuli, such as herbivory or pathogen attack, which trigger the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted through a series of enzymatic steps in the chloroplast to 12-oxo-phytodienoic acid (OPDA).
OPDA is subsequently transported to the peroxisome, where it undergoes reduction and a series of β-oxidation cycles to yield jasmonic acid (JA). JA can then be conjugated to the amino acid isoleucine to form the bioactive hormone JA-Ile, which acts as a ligand for the receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) proteins. This interaction leads to the degradation of JAZ repressors and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes, ultimately mounting a defense response.
The Peroxisomal β-Oxidation of Jasmonate Precursors
The final stages of JA biosynthesis occur in the peroxisome and involve the shortening of the carboxylic acid side chain of OPDA derivatives through β-oxidation. This process is analogous to the β-oxidation of fatty acids. After reduction of OPDA to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8), the side chain is shortened by three successive rounds of β-oxidation.
This compound is a key intermediate in the second round of this β-oxidation cascade. The pathway is as follows:
-
First Round: OPC-8 is activated to OPC-8-CoA, which then undergoes one round of β-oxidation to yield 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) and acetyl-CoA.
-
Second Round: 3-Oxo-OPC6-CoA is the substrate for the next round of β-oxidation. It is first oxidized by an acyl-CoA oxidase (ACX) to introduce a double bond. The resulting enoyl-CoA is then hydrated and oxidized to form a 3-ketoacyl-CoA. This molecule is then the substrate for 3-ketoacyl-CoA thiolase (KAT), which cleaves off an acetyl-CoA unit, yielding This compound .
-
Third Round: this compound enters the final round of β-oxidation, which results in the formation of jasmonoyl-CoA. Finally, a thioesterase releases free jasmonic acid.
Key Enzymes in the β-Oxidation of Jasmonate Precursors
-
Acyl-CoA Oxidase (ACX): Catalyzes the first committed step of each β-oxidation cycle. In Arabidopsis thaliana, ACX1 and ACX5 have been implicated in jasmonate biosynthesis.
-
Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The Arabidopsis protein AIM1 is a key MFP in this pathway.
-
3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step of each cycle, the thiolytic cleavage of a 3-ketoacyl-CoA. In Arabidopsis, KAT2 is the primary thiolase involved in seedling fatty acid β-oxidation and has a broad substrate specificity, making it a likely candidate for acting on jasmonate precursors.[1][2]
Quantitative Data
The table below summarizes the known information and highlights the data gaps.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Organism | Notes |
| Acetoacetyl-CoA | KAT2 | Data not available | Significant activity reported | Arabidopsis thaliana | KAT2 shows broad substrate specificity.[1] |
| Long-chain fatty acyl-CoAs (C16-C20) | KAT2 | Data not available | Active | Arabidopsis thaliana | Accumulation of these substrates in kat2 mutants. |
| This compound | KAT2 | Data not available | Data not available | Arabidopsis thaliana | Activity is inferred from the pathway, but direct kinetic data is lacking. |
| OPC-8 | ACX1A | >50 µM (for coupled assay) | Higher than for Myristoyl-CoA (14:0) | Lycopersicon esculentum (Tomato) | Activity measured in a coupled assay with acyl-CoA synthetase. |
Experimental Protocols
Quantification of Jasmonate Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of jasmonate intermediates, including acyl-CoA thioesters, from plant tissues.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer: 2-propanol:H₂O:HCl (2:1:0.002, v/v/v)
-
Internal standards (e.g., deuterated acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Harvest and Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: To ~100 mg of frozen powder, add 1 mL of ice-cold extraction buffer and internal standards. Vortex vigorously and incubate on ice for 30 minutes with occasional vortexing.
-
Phase Separation: Add 1 mL of dichloromethane and vortex. Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Acyl-CoA Enrichment: Collect the upper aqueous phase containing acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent (e.g., 50% methanol).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify the acyl-CoA species using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Acyl-CoA Oxidase (ACX) Activity Assay
This spectrophotometric assay measures the production of H₂O₂ by ACX.
Materials:
-
Plant protein extract (from peroxisome-enriched fractions if possible)
-
Assay buffer: 50 mM potassium phosphate, pH 7.5
-
Substrate: 3-Oxo-OPC6-CoA (or a suitable analog like lauroyl-CoA)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Phenol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, HRP, 4-aminoantipyrine, and phenol.
-
Initiate Reaction: Add the plant protein extract to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Start the Assay: Add the acyl-CoA substrate to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 505 nm, which corresponds to the formation of a quinoneimine dye resulting from the HRP-catalyzed reaction of H₂O₂ with 4-aminoantipyrine and phenol.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the dye.
3-Ketoacyl-CoA Thiolase (KAT) Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of the enolate ion of the CoA thioester.
Materials:
-
Plant protein extract
-
Assay buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂
-
Substrate: Acetoacetyl-CoA (as a general substrate) or synthesized this compound
-
Coenzyme A (CoA)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the 3-ketoacyl-CoA substrate.
-
Pre-incubation: Add the plant protein extract and incubate for 3 minutes at 30°C.
-
Initiate Reaction: Add CoA to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 303 nm, which is characteristic of the Mg²⁺-enolate complex of the 3-ketoacyl-CoA substrate.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of the substrate.
Visualizations
Caption: Overview of the Jasmonate Signaling Pathway.
Caption: Workflow for Quantification of Jasmonate Intermediates.
Conclusion and Future Directions
This compound is an integral intermediate in the biosynthesis of jasmonic acid, situated within the peroxisomal β-oxidation pathway. Its formation and subsequent conversion are critical for the production of the jasmonate signal. While the enzymes responsible for its metabolism have been identified, a significant gap in our knowledge is the lack of specific kinetic data for these reactions. For a comprehensive understanding of the flux through the jasmonate biosynthetic pathway and for the development of targeted inhibitors or modulators, future research should focus on:
-
In vitro reconstitution of the later stages of JA biosynthesis to determine the kinetic parameters (Km and Vmax) of ACX and KAT enzymes with their respective oxylipin-CoA substrates, including this compound.
-
Development of sensitive analytical methods to accurately quantify the intracellular concentrations of this compound and other acyl-CoA intermediates of the pathway under different physiological conditions.
Addressing these research questions will not only enhance our fundamental understanding of plant hormone biosynthesis but also provide valuable insights for the rational design of molecules to modulate plant defense responses for agricultural and pharmaceutical applications.
References
- 1. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of Acyl-CoA Molecules in Metabolic Disorders and the Exploration of Novel Metabolic Pathways
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This whitepaper addresses the broader context of acyl-Coenzyme A (acyl-CoA) molecules in metabolic pathways and their relevance to metabolic disorders. The initial topic of "3-Oxo-OPC4-CoA as a potential biomarker for metabolic disorders" did not yield direct supporting evidence in the current scientific literature. Therefore, this guide explores related acyl-CoA molecules, their roles in analogous metabolic pathways in various organisms, and the analytical techniques used for their study, providing a valuable resource for researchers in the field of metabolic diseases.
Introduction: The Central Role of Acyl-CoAs in Metabolism and Disease
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including the synthesis and breakdown of fatty acids and the tricarboxylic acid (TCA) cycle. Their concentrations and fluxes are tightly regulated, and dysregulation of acyl-CoA metabolism is a hallmark of various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. Altered acyl-CoA metabolism can lead to the accumulation of toxic lipid intermediates, impaired insulin signaling, and mitochondrial dysfunction.
The analysis of specific acyl-CoA species presents a promising avenue for the discovery of novel biomarkers for the early detection, diagnosis, and monitoring of metabolic diseases. While the direct role of this compound in human metabolic disorders is not yet established, the study of structurally related molecules in other biological systems can provide valuable insights into potential metabolic pathways and enzymatic activities that may be relevant to human health.
This technical guide provides an in-depth overview of the significance of acyl-CoA metabolism in disease, presents quantitative data on relevant acyl-CoAs in metabolic disorders, details experimental protocols for their measurement, and explores related metabolic pathways—jasmonic acid biosynthesis in plants and bacterial steroid degradation—that involve similar enzymatic steps and intermediates.
Data Presentation: Quantitative Analysis of Acyl-CoAs in Metabolic Disorders
The following tables summarize quantitative data from studies on the levels of key acyl-CoA molecules in the context of metabolic diseases. This data highlights the significant alterations in acyl-CoA pools associated with these conditions.
Table 1: Muscle Malonyl-CoA and Long-Chain Fatty Acyl-CoA Concentrations in Lean, Obese, and Type 2 Diabetic Subjects
| Subject Group | Basal Malonyl-CoA (pmol/mg protein) | Insulin-Stimulated Malonyl-CoA (pmol/mg protein) | Basal Long-Chain Fatty Acyl-CoA (pmol/mg protein) | Insulin-Stimulated Long-Chain Fatty Acyl-CoA (pmol/mg protein) |
| Lean Controls | ~3.5 | ~5.5 | ~6.0 | ~5.0 |
| Obese | ~5.0 | ~6.0 | ~9.0 | ~8.0 |
| Type 2 Diabetic | ~5.5 | ~6.5 | ~10.0 | ~9.0 |
Data adapted from studies on insulin-resistant subjects, indicating increased basal levels of malonyl-CoA and long-chain fatty acyl-CoAs, which are associated with decreased fatty acid oxidation and increased lipogenesis.[1]
Table 2: Intramuscular Long-Chain Fatty Acyl-CoA (LCFA-CoA) Concentrations in Type 2 Diabetic Patients Before and After Acipimox Treatment
| Treatment Group | Intramuscular LCFA-CoA (nmol/g wet weight) |
| Before Acipimox | 4.8 ± 0.6 |
| After Acipimox (7 days) | 3.2 ± 0.5 |
This study demonstrates that a sustained reduction in plasma free fatty acids leads to a significant decrease in intramuscular LCFA-CoA content, which is associated with enhanced insulin sensitivity.[2]
Table 3: Endogenous Acyl-CoA Levels in Human Hepatocellular Carcinoma (HepG2) vs. Non-Tumorigenic Prostate (PNT2) Cell Lines
| Acyl-CoA Species | HepG2 (pmol/mg protein) | PNT2 (pmol/mg protein) |
| C14:0-CoA | Higher in HepG2 | Lower in PNT2 |
| C16:0-CoA | Higher in HepG2 | Lower in PNT2 |
| C18:0-CoA | Higher in HepG2 | Lower in PNT2 |
| C18:1-CoA | Higher in HepG2 | Lower in PNT2 |
This data indicates that acyl-CoA profiles can vary significantly between different cell types and may be altered in disease states such as cancer, reflecting changes in fatty acid metabolism.[3]
Experimental Protocols: Measurement of Acyl-CoA Molecules
The accurate quantification of acyl-CoA species in biological samples is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific measurement of a broad range of acyl-CoAs.
Sample Preparation
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 10% trichloroacetic acid or acetonitrile/isopropanol/water mixture) using a tissue lyser or Potter-Elvehjem homogenizer.
-
Include internal standards (e.g., stable isotope-labeled acyl-CoAs) in the extraction solvent for absolute quantification.
-
-
Cell Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent to the cell pellet and lyse the cells by sonication or vortexing.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column for the separation of acyl-CoAs based on their hydrophobicity.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for each acyl-CoA species in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis
-
Quantify the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Normalize the results to the protein concentration or tissue weight of the sample.
Workflow for Acyl-CoA Analysis
Caption: Experimental workflow for the quantification of acyl-CoA molecules.
Signaling Pathways and Logical Relationships
While the direct pathway involving this compound in human metabolic disease is unknown, we can draw parallels from well-characterized pathways in other organisms that involve similar intermediates and enzymatic reactions.
Jasmonic Acid Biosynthesis in Plants
Jasmonic acid is a plant hormone that plays a crucial role in regulating responses to stress and development. Its biosynthesis involves a series of reactions that occur in the chloroplast and peroxisome, including steps analogous to fatty acid β-oxidation.
The pathway begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported to the peroxisome, where it is reduced and undergoes several cycles of β-oxidation to yield jasmonic acid. This peroxisomal β-oxidation involves acyl-CoA intermediates.
References
An In-depth Technical Guide to the Enzymatic Production of 3-Oxo-OPC8-CoA in Jasmonate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are lipid-derived signaling molecules in plants that play crucial roles in regulating growth, development, and responses to biotic and abiotic stresses. The enzymatic production of 3-Oxo-OPC8-CoA occurs within the peroxisome and is a critical step in the conversion of the initial precursor, α-linolenic acid, into the biologically active jasmonic acid. This technical guide provides a comprehensive overview of the enzymatic reactions leading to the formation of 3-Oxo-OPC8-CoA, including detailed experimental protocols, quantitative data on enzyme kinetics, and a visualization of the relevant biochemical pathways. It is important to note that the scope of this guide is focused on 3-Oxo-OPC8-CoA, an 18-carbon intermediate, and not the 14-carbon analogue 3-Oxo-OPC4-CoA, as the former is the well-established precursor in the main jasmonate biosynthesis pathway.
The Core Enzymatic Cascade
The synthesis of 3-Oxo-OPC8-CoA is a two-step process that follows the formation of 12-oxo-phytodienoic acid (OPDA) in the chloroplast and its subsequent transport into the peroxisome.
-
Reduction of OPDA by 12-oxophytodienoate reductase 3 (OPR3): The first step is the reduction of the cyclopentenone ring of (9S,13S)-12-oxophytodienoic acid to yield 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0). This reaction is catalyzed by OPR3, an enzyme belonging to the Old Yellow Enzyme (OYE) family. OPR3 is considered the key isoenzyme responsible for jasmonate biosynthesis[1][2][3].
-
Activation of OPC-8:0 by OPC-8:0 CoA Ligase 1 (OPCL1): The resulting OPC-8:0 is then activated to its coenzyme A (CoA) thioester, 3-Oxo-OPC8-CoA. This activation is an ATP-dependent reaction catalyzed by OPCL1, a member of the acyl-activating enzyme (AAE) superfamily[4]. This step is essential for the subsequent β-oxidation of the octanoyl side chain.
Following its synthesis, 3-Oxo-OPC8-CoA enters the β-oxidation pathway, initiated by Acyl-CoA Oxidase (ACX), which ultimately leads to the formation of jasmonic acid.
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic reactions producing 3-Oxo-OPC8-CoA can be described by their kinetic parameters.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Arabidopsis thaliana OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Not Reported | Not Reported | [1] |
| Zea mays OPR3 | 12-oxophytodienoic acid | 190 | Not Reported | Not Reported | Not Reported |
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Arabidopsis thaliana OPCL1 | OPC-8:0 | 8 ± 1 | 0.40 ± 0.02 | 5.0 x 10⁴ | |
| OPDA | 15 ± 2 | 0.42 ± 0.02 | 2.8 x 10⁴ | ||
| dnOPDA | 10 ± 1 | 0.41 ± 0.01 | 4.1 x 10⁴ | ||
| Myristic acid (C14:0) | 12 ± 2 | 0.38 ± 0.02 | 3.2 x 10⁴ |
Experimental Protocols
Stereospecific Assay for 12-oxophytodienoate reductase 3 (OPR3) Activity
This protocol is based on the spectrophotometric measurement of NADPH oxidation.
Principle: The activity of OPR3 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the OPDA substrate.
Materials:
-
Purified OPR3 enzyme
-
(9S,13S)-12-oxophytodienoic acid (OPDA) substrate
-
NADPH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of OPDA in ethanol.
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NADPH to a final concentration of 100-200 µM.
-
Initiate the reaction by adding a small volume of the OPDA stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., in the range of the K_m_ value, 10-100 µM).
-
Record the absorbance at 340 nm for a short period to establish a baseline.
-
Add the purified OPR3 enzyme to the cuvette to start the reaction.
-
Continuously monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction or background absorbance changes.
Luciferase-Based Assay for OPC-8:0 CoA Ligase 1 (OPCL1) Activity
This high-throughput assay measures the consumption of ATP during the CoA ligation reaction.
Principle: The amount of ATP consumed by OPCL1 is inversely proportional to the light produced by a subsequent luciferase reaction. The remaining ATP is used by firefly luciferase to oxidize luciferin, generating a luminescent signal.
Materials:
-
Purified OPCL1 enzyme
-
OPC-8:0 substrate
-
Coenzyme A (CoA)
-
ATP
-
Luciferase and luciferin (commercially available kits)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Luminometer
Procedure:
-
Prepare a stock solution of OPC-8:0 in a suitable solvent (e.g., ethanol).
-
Set up the OPCL1 reaction in a microplate well containing the reaction buffer, ATP (e.g., 10 µM), CoA (e.g., 100 µM), and the OPC-8:0 substrate at various concentrations.
-
Add the purified OPCL1 enzyme to initiate the reaction.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by heat inactivation or addition of a stopping reagent).
-
Add the luciferase/luciferin reagent to the reaction mixture.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the amount of ATP consumed in the enzymatic reaction.
-
Calculate the enzyme activity based on the amount of ATP consumed per unit time.
Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity
This is a coupled enzyme assay that measures the production of hydrogen peroxide (H₂O₂).
Principle: ACX catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.
Materials:
-
Purified ACX enzyme
-
3-Oxo-OPC8-CoA substrate (or other suitable acyl-CoA)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine and phenol, which form a quinoneimine dye)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HRP, 4-aminoantipyrine, and phenol.
-
Add the acyl-CoA substrate to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the purified ACX enzyme.
-
Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 500 nm for the quinoneimine dye).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of the oxidized chromogen.
-
Perform control experiments by omitting the ACX enzyme or the acyl-CoA substrate.
Signaling Pathways and Regulatory Networks
The biosynthesis of jasmonates, including the formation of 3-Oxo-OPC8-CoA, is tightly regulated and integrated with other plant hormone signaling pathways.
References
3-Oxo-OPC4-CoA: A Technical Guide to its Chemical Properties and Mass Spectra
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-2-(2(Z)-pentenyl)-cyclopentane-1-butanoyl-Coenzyme A, commonly known as 3-Oxo-OPC4-CoA, is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses. As an acyl-CoA thioester, its chemical reactivity and metabolic fate are of significant interest in the fields of biochemistry, plant science, and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and mass spectral characteristics of this compound, intended to serve as a valuable resource for researchers in these domains. Recent studies have also highlighted its potential as a biomarker in human diseases, such as T1 stage lung adenocarcinoma, underscoring the importance of its accurate characterization.[1][2]
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These properties are derived from publicly available chemical databases and predictive modeling.
| Property | Value | Source |
| Chemical Formula | C35H54N7O19P3S | [3] |
| Average Molecular Weight | 1001.825 Da | [3] |
| Monoisotopic Molecular Weight | 1001.24080 Da | [3] |
| Canonical SMILES | CC\C=C/C[C@H]1--INVALID-LINK--[C@@H]2OP(O)(O)=O)n2cnc3c(N)ncnc23">C@@HCCC1=O | |
| InChI Key | QGJLCXXJEFRWHP-ZRHHFSRKSA-N | |
| Predicted Solubility | High in aqueous solutions due to the polar Coenzyme A moiety. | General chemical knowledge |
| Predicted pKa | Multiple pKa values due to the phosphate groups, amine, and thiol moieties. The phosphate groups are expected to be acidic. | General chemical knowledge |
| Stability | Thioester bonds are susceptible to hydrolysis, particularly at non-neutral pH. Should be stored at low temperatures in buffered solutions. | General chemical knowledge |
Mass Spectrometry
Detailed mass spectrometry data for this compound is not widely published. However, based on the well-characterized fragmentation patterns of acyl-CoA compounds, a predicted mass spectrum can be described.
Analytical Method: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a suitable high-resolution technique for the analysis of this compound.
Predicted Mass Spectrum: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoA compounds exhibit a characteristic fragmentation pattern. The primary fragmentation event is the cleavage of the phosphodiester bond in the Coenzyme A moiety.
| Ion | m/z (predicted) | Description |
| [M+H]+ | 1002.248 | Protonated parent molecule |
| [M-507+H]+ | 495.253 | Product ion resulting from the neutral loss of 507 Da (3'-phosphoadenosine-5'-diphosphate). This is typically the most abundant fragment ion. |
| Fragment Ion | 428.037 | Adenosine 3',5'-diphosphate fragment ion. |
Experimental Protocols
General Synthesis of 3-Oxo-Acyl-CoA Compounds
Objective: To synthesize a 3-oxo-acyl-CoA thioester from its corresponding 3-oxo-carboxylic acid.
Methodology: A common method involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.
-
Activation of the Carboxylic Acid:
-
The corresponding 3-oxo-OPC4 carboxylic acid is reacted with a coupling reagent such as N,N'-carbonyldiimidazole to form a highly reactive acyl-imidazole intermediate.
-
-
Thioester Formation:
-
The acyl-imidazole intermediate is then reacted in situ with the free thiol of Coenzyme A (in its reduced form, CoA-SH) in an aqueous buffer at a slightly alkaline pH (around 7.5-8.0).
-
-
Purification:
-
The resulting this compound is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a water/acetonitrile gradient containing a small amount of a weak acid like formic acid to ensure proper ionization for detection.
-
UPLC-Q/TOF-MS Analysis
Objective: To detect and characterize this compound in a biological or synthetic sample.
Methodology:
-
Sample Preparation: Biological samples are typically extracted with a solvent mixture designed to precipitate proteins and extract polar metabolites. A common choice is a mixture of methanol, acetonitrile, and water. The supernatant is then dried and reconstituted in a solvent compatible with the UPLC mobile phase.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over several minutes to elute compounds of varying polarity.
-
Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: A full scan range of m/z 100-1500 to detect the parent ion.
-
Tandem MS (MS/MS): Data-dependent acquisition mode is used to trigger fragmentation of the most intense ions from the full scan. The predicted parent ion of this compound (m/z 1002.248) would be selected for collision-induced dissociation (CID).
-
Collision Energy: A range of collision energies can be applied to optimize the fragmentation pattern.
-
Metabolic Pathway
This compound is an intermediate in the peroxisomal β-oxidation pathway that shortens the carboxylic acid side chain of 12-oxophytodienoic acid (OPDA) to produce jasmonic acid. This process involves a cycle of four enzymatic reactions. Specifically, this compound is formed during the third cycle of β-oxidation of OPC-8:0-CoA.
The diagram above illustrates the enzymatic conversion of OPC-6:0-CoA, leading to the formation of this compound. This intermediate is then cleaved by 3-ketoacyl-CoA thiolase to yield OPC-4:0-CoA and acetyl-CoA, continuing the β-oxidation spiral towards the synthesis of jasmonoyl-CoA.
Conclusion
This compound is a vital metabolite in the jasmonate biosynthesis pathway. Understanding its chemical properties and mass spectral behavior is essential for researchers studying plant signaling, metabolomics, and related fields. The information and protocols provided in this guide offer a foundational resource for the synthesis, analysis, and biological investigation of this important molecule. Further research into its specific enzymatic interactions and potential roles in other biological systems will continue to expand our knowledge of its significance.
References
- 1. Human Metabolome Database: Showing metabocard for OPC4-CoA (HMDB0011113) [hmdb.ca]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of jasmonic Acid by several plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying 3-Oxo-OPC4-CoA in Untargeted Metabolomics Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the identification of 3-Oxo-OPC4-CoA, a key intermediate in the jasmonic acid biosynthetic pathway, using untargeted metabolomics data. The methodologies detailed herein are designed to assist researchers in navigating the complexities of sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation to confidently putatively annotate this low-abundance signaling molecule.
Introduction: The Significance of this compound
This compound is a crucial, yet transient, intermediate in the peroxisomal β-oxidation stage of jasmonic acid (JA) biosynthesis in plants. Jasmonates are a class of lipid-derived hormones that play pivotal roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. The accurate detection and quantification of JA pathway intermediates, such as this compound, are essential for a deeper understanding of the intricate signaling networks that govern these physiological processes.
This guide will delineate a systematic approach to identifying this compound, from initial sample extraction to final data analysis, with a focus on robust and reproducible methodologies.
Biochemical Context: The Jasmonic Acid Biosynthesis Pathway
The biosynthesis of jasmonic acid begins in the plastid with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome where it undergoes reduction to OPC-8:0 (3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid).[1][2][3] The subsequent steps involve the activation of OPC-8:0 to its CoA thioester, OPC-8:0-CoA, by the enzyme OPC-8:0 CoA Ligase1 (OPCL1).[1][2] This initiates a series of β-oxidation cycles. This compound is an intermediate in this process, formed after two cycles of β-oxidation of OPC-8:0-CoA.
Experimental Protocols
A meticulously executed experimental workflow is paramount for the successful detection of low-abundance lipids like this compound. The following sections detail the recommended protocols.
Sample Preparation: Extraction of Acyl-CoAs from Plant Tissue
The extraction of acyl-CoA thioesters requires specific protocols to ensure their stability and efficient recovery.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
2 mL microcentrifuge tubes
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid, and fatty acid-free bovine serum albumin (BSA)
-
Petroleum ether (saturated with 1:1 (v/v) 2-propanol:water)
-
Saturated (NH4)2SO4
-
Methanol:Chloroform (2:1, v/v)
-
Nitrogen gas evaporator
-
Reconstitution solvents (e.g., Acetonitrile/water with formic acid)
Protocol:
-
Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 400 µL of freshly prepared, ice-cold extraction buffer.
-
Homogenize the tissue thoroughly with a polypropylene pestle.
-
Perform three successive washes with 400 µL of petroleum ether to remove non-polar lipids. After each wash, centrifuge at a low speed (e.g., 100 x g for 1 minute) to separate the phases and discard the upper petroleum ether layer.
-
To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.
-
Vortex the mixture and incubate at room temperature for 20 minutes.
-
Centrifuge at high speed (e.g., 21,000 x g for 2 minutes) to pellet debris.
-
Transfer the supernatant to a new tube and dry the sample under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Centrifuge the reconstituted sample to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Analysis
Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HR-MS/MS) is the preferred analytical platform for untargeted metabolomics.
Chromatography:
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18) is recommended for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the detection of acyl-CoAs.
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy should be employed to collect both MS1 and MS2 spectra.
-
MS1 Resolution: High resolution (>60,000) is crucial for accurate mass determination and formula prediction.
-
MS2 Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to generate fragment ions for structural elucidation.
Data Analysis and Identification of this compound
The identification of this compound in complex untargeted metabolomics data requires a systematic data analysis pipeline.
Feature Detection and Alignment
The initial step involves processing the raw LC-MS/MS data using software such as XCMS, MS-DIAL, or vendor-specific software. This includes peak picking, feature detection, and retention time alignment across all samples to generate a feature table.
Putative Annotation of this compound
The putative annotation of this compound is a multi-step process that relies on corroborating evidence.
Step 1: Accurate Mass Matching
The theoretical exact mass of the protonated molecule [M+H]+ of this compound must be calculated. This value is then used to search the feature table for matching m/z values within a narrow mass tolerance (e.g., < 5 ppm).
-
Molecular Formula of this compound: C35H56N7O18P3S
-
Calculated Exact Mass of [M+H]+: 999.2702 Da
Step 2: MS/MS Fragmentation Pattern Analysis
Acyl-CoA molecules exhibit characteristic fragmentation patterns that are invaluable for their identification. The MS/MS spectrum of a feature putatively identified as this compound should be manually inspected for the following key fragments:
-
Neutral Loss of the Acyl Chain: This is not a primary fragment for identification.
-
Characteristic CoA Fragments:
-
A neutral loss of 507 Da, corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety.
-
A prominent fragment ion at m/z 428.037 , representing the adenosine 3',5'-diphosphate fragment.
-
Step 3: Co-expression Analysis
The abundance profile of the feature putatively identified as this compound should be correlated with the profiles of other known metabolites in the jasmonic acid pathway (e.g., OPDA, JA, JA-Ile). A high degree of correlation provides strong biological evidence for its identity.
Quantitative Data Presentation
While direct quantitative data for this compound is scarce in the literature due to its transient nature and low abundance, the following table provides typical concentration ranges for related, more commonly measured jasmonates in plant tissues. This can serve as a benchmark for expected relative abundance within the pathway.
| Metabolite | Plant Tissue | Condition | Concentration Range (ng/g FW) | Reference |
| Jasmonic Acid (JA) | Arabidopsis thaliana leaves | Wounded | 100 - 1000 | |
| Jasmonoyl-isoleucine (JA-Ile) | Arabidopsis thaliana leaves | Wounded | 50 - 500 | |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana leaves | Wounded | 200 - 2000 |
Note: FW denotes fresh weight. The presented values are approximate and can vary significantly based on plant species, developmental stage, and the nature of the stress stimulus.
Conclusion
The identification of this compound in untargeted metabolomics data is a challenging yet achievable goal. A successful outcome hinges on the integration of meticulous sample preparation, high-resolution LC-MS/MS analysis, and a multi-faceted data analysis strategy. By combining accurate mass measurement, characteristic MS/MS fragmentation patterns, and biological context through pathway correlation, researchers can confidently putatively identify this key intermediate in the jasmonic acid biosynthetic pathway. This, in turn, will facilitate a more profound understanding of plant defense signaling and open new avenues for research in agriculture and drug development.
References
Regulating the Hub of Jasmonate Synthesis: A Technical Guide to 3-Oxo-OPC4-CoA Cellular Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyryl-CoA, or 3-Oxo-OPC4-CoA, is a critical, yet transient, intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. These lipid-derived signaling molecules are central to plant development, defense against pathogens and herbivores, and responses to abiotic stress. The cellular concentration of this compound is a key determinant of the downstream flux towards bioactive jasmonates, making its regulation a pivotal point in controlling these vital physiological processes. This technical guide provides an in-depth exploration of the core mechanisms governing the cellular concentration of this compound, offering a valuable resource for researchers and professionals in drug development seeking to modulate the jasmonate signaling pathway.
The Metabolic Context of this compound
This compound is an intermediate in the peroxisomal β-oxidation of 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This pathway is a core component of jasmonic acid biosynthesis. The synthesis of JA begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced to OPC-8:0 by 12-oxophytodienoate reductase 3 (OPR3). OPC-8:0 is subsequently activated to its CoA thioester, OPC-8:0-CoA, which then enters the β-oxidation spiral.
The conversion of OPC-8:0-CoA to jasmonoyl-CoA involves two cycles of β-oxidation. This compound is the product of the first cycle's final step, catalyzed by 3-ketoacyl-CoA thiolase (KAT). It then serves as the substrate for the second cycle of β-oxidation, ultimately leading to the formation of jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.
Quantitative Data on Jasmonate Pathway Intermediates
While direct quantitative measurements of the cellular concentration of this compound are not extensively available in the current literature, the concentrations of other key jasmonate pathway intermediates have been reported. These values provide a valuable context for understanding the metabolic flux through the pathway.
| Metabolite | Plant Species | Tissue | Condition | Concentration (ng/g FW) | Reference |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana | Rosette leaves | Wounded | ~1500 | [1] |
| Jasmonic acid (JA) | Arabidopsis thaliana | Rosette leaves | Wounded | ~2500 | [1] |
| Jasmonoyl-isoleucine (JA-Ile) | Arabidopsis thaliana | Rosette leaves | Wounded | ~350 | [1] |
| 12-oxo-phytodienoic acid (OPDA) | Solanum lycopersicum (Tomato) | Leaves | Wounded | ~1000-2000 | [2] |
| Jasmonic acid (JA) | Solanum lycopersicum (Tomato) | Leaves | Wounded | ~500-1500 | [2] |
Note: FW denotes fresh weight. The concentrations can vary significantly depending on the plant species, developmental stage, and the nature of the stress stimulus.
Regulation of the Peroxisomal β-Oxidation Enzymes
The cellular concentration of this compound is directly controlled by the activity of the three core enzymes of the peroxisomal β-oxidation pathway: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).
Transcriptional Regulation
The genes encoding ACX, MFP, and KAT are subject to transcriptional regulation in response to various stimuli, most notably wounding and pathogen attack. This regulation is a key mechanism for controlling the flow of metabolites through the jasmonate biosynthesis pathway.
-
Wounding: Mechanical wounding rapidly induces the expression of genes encoding the β-oxidation enzymes, leading to an increase in JA production. This response is often mediated by transcription factors from the MYC family, such as MYC2, which directly bind to the promoters of these genes.
-
Pathogen Attack: Infection by necrotrophic pathogens also leads to the upregulation of β-oxidation gene expression, contributing to the mounting of a defense response.
Post-Translational Regulation
Emerging evidence suggests that the activity of the β-oxidation enzymes is also regulated at the post-translational level, allowing for rapid fine-tuning of the pathway.
-
Redox Regulation: The activity of 3-ketoacyl-CoA thiolase (KAT) has been shown to be sensitive to the redox state of the peroxisome. Changes in the cellular redox balance can thus directly impact the final step of each β-oxidation cycle.
-
Phosphorylation/Dephosphorylation: The protein phosphatase 2A (PP2A) has been found to localize to peroxisomes and positively influence β-oxidation. This suggests that the phosphorylation status of one or more of the β-oxidation enzymes, or regulatory proteins, may play a role in controlling their activity.
Signaling Pathways Modulating this compound Concentration
The regulatory network controlling this compound levels is complex and integrated with other signaling pathways.
Experimental Protocols
Accurate quantification of this compound and related acyl-CoA esters is essential for studying their regulation. The following provides a detailed methodology for the extraction and analysis of acyl-CoAs from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Acyl-CoA Extraction from Plant Tissue
-
Sample Collection and Freezing: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Buffer Preparation: Prepare an extraction buffer of 2.5% (v/v) perchloric acid in 50% (v/v) methanol.
-
Extraction: Add the cold extraction buffer to the frozen powder (e.g., 1 mL per 100 mg of tissue). Vortex vigorously for 1 minute and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA esters.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction buffer.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of the extraction buffer to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% methanol in water).
LC-MS/MS Analysis of Acyl-CoAs
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA of interest need to be determined using authentic standards. For this compound, the exact transition would need to be established empirically, but would be based on its molecular weight and fragmentation pattern.
-
Quantification: Absolute quantification is achieved by using a standard curve of authentic standards and by spiking samples with a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for matrix effects and variations in extraction efficiency.
-
Conclusion and Future Directions
The cellular concentration of this compound represents a critical regulatory node in the jasmonate biosynthesis pathway. Its levels are tightly controlled through a combination of transcriptional and post-translational mechanisms that are integrated with various stress-responsive signaling pathways. While significant progress has been made in understanding the broader context of jasmonate biosynthesis, future research should focus on obtaining direct quantitative measurements of this compound and other transient intermediates. Elucidating the specific kinases, phosphatases, and other signaling components that directly interact with and modulate the activity of the peroxisomal β-oxidation enzymes will provide a more complete picture of this intricate regulatory network. Such knowledge will be invaluable for the development of novel strategies to manipulate jasmonate signaling for applications in agriculture and medicine.
References
An In-depth Technical Guide to the Subcellular Localization of 3-Oxo-OPC4-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA) is a critical step in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant development and defense. This technical guide provides a comprehensive overview of the subcellular localization of this compound synthesis, focusing on the enzymes, pathways, and experimental methodologies used to elucidate this process. Quantitative data on enzyme kinetics and expression are presented, along with detailed protocols for key experimental procedures. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathway and experimental workflows, providing a clear and concise resource for researchers in the field.
Introduction
Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in a wide array of plant processes, including growth, development, and responses to biotic and abiotic stresses. The biosynthesis of JA is a well-defined pathway that is spatially segregated between two organelles: the chloroplast and the peroxisome. The initial steps, leading to the formation of 12-oxo-phytodienoic acid (OPDA), occur in the chloroplast. The final steps, including the formation of this compound and culminating in JA, take place within the peroxisome[1][2]. Understanding the precise subcellular localization of each biosynthetic step is crucial for comprehending the regulation of JA signaling and for developing strategies to modulate plant defense responses. This guide focuses specifically on the synthesis of this compound, a key intermediate in the peroxisomal stage of JA biosynthesis.
The Jasmonic Acid Biosynthetic Pathway and the Role of this compound
The synthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to OPDA. OPDA is then transported to the peroxisome for the final series of reactions. Within the peroxisome, OPDA is first reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPDA reductase 3 (OPR3)[3]. Before entering the β-oxidation cycle, these jasmonate precursors must be activated to their corresponding CoA-thioesters. This activation is catalyzed by an acyl-CoA synthetase. The subsequent three cycles of β-oxidation shorten the octanoate side chain to a butyrate side chain, which upon the final thiolytic cleavage yields jasmonic acid. This compound is the intermediate after two rounds of β-oxidation of OPC-8:0-CoA.
Signaling Pathway Diagram
The following diagram illustrates the peroxisomal steps of jasmonic acid biosynthesis, highlighting the synthesis of this compound.
Caption: Peroxisomal pathway of jasmonic acid biosynthesis.
Key Enzyme: OPC-8:0 CoA Ligase 1 (OPCL1)
The activation of jasmonate precursors to their CoA esters is a critical step for their entry into the β-oxidation cycle. In Arabidopsis thaliana, the enzyme responsible for this activation has been identified as OPC-8:0 CoA Ligase 1 (OPCL1)[4]. OPCL1 is a member of the acyl-activating enzyme (AAE) superfamily. Genetic and biochemical studies have demonstrated that OPCL1 is essential for JA biosynthesis, and its activity is localized to the peroxisome.
Quantitative Data: Enzyme Kinetics of OPCL1
The substrate specificity of recombinant OPCL1 has been characterized, and the kinetic parameters provide insight into its physiological role.
| Substrate | Km (µM) | kcat (s-1) | Reference |
| OPC-8:0 | - | 1.27 | [4] |
| OPDA | 24 | 1.56 | |
| dnOPDA | - | 1.78 | |
| Tetradecanoate | - | 0.96 | |
| Hexadecanoate | - | - | |
| (9Z)-octadecenoate | - | - | |
| Decanoate | - | - |
Note: Km values were not reported for all substrates in the referenced study.
Gene Expression of OPCL1
The expression of the OPCL1 gene is induced by wounding and methyl jasmonate (MeJA) treatment. Tissue-specific expression analysis in Arabidopsis has shown that OPCL1 is expressed at low levels in seedlings, cotyledons, leaves, hypocotyls, and roots. In seedlings, its expression is primarily localized to the vascular system of cotyledons, leaves, hypocotyls, roots, and hydathodes.
Experimental Protocols
The subcellular localization of this compound synthesis has been determined through a combination of experimental approaches. This section provides detailed methodologies for the key experiments.
Peroxisome Isolation from Plant Tissues
This protocol describes the isolation of peroxisomes from Arabidopsis thaliana leaves by differential and density gradient centrifugation, adapted from established methods.
Materials:
-
Arabidopsis thaliana rosette leaves (60-70 g)
-
Grinding Buffer (GB): 170 mM Tricine-KOH (pH 7.5), 0.75 M Sucrose, 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 0.1% (w/v) BSA, 10 mM DTT (add fresh)
-
Percoll solutions (15% and 38% v/v in 0.75 M sucrose)
-
Sucrose solutions (36%, 41.2%, 43.7%, 46.0%, 48.5%, 50.5%, 55.2%, 60.0% w/w in TE buffer)
-
TE buffer: 20 mM Tricine-KOH (pH 7.5), 1 mM EDTA
-
Miracloth
-
Centrifuge tubes (SS34) and ultracentrifuge tubes
-
Homogenizer (e.g., Waring blender)
-
Ultracentrifuge with swinging-bucket rotor
Procedure:
-
Harvest 60-70 g of Arabidopsis rosette leaves at the end of the dark period.
-
Perform all subsequent steps at 4°C.
-
Homogenize the leaves in 120 mL of ice-cold Grinding Buffer using a blender with short bursts.
-
Filter the homogenate through 1-3 layers of Miracloth into a beaker.
-
Centrifuge the crude extract at 1,500 x g for 10 minutes to pellet chloroplasts and nuclei.
-
Carefully collect the supernatant and centrifuge at 13,000 x g for 15 minutes to pellet a crude organelle fraction containing mitochondria and peroxisomes.
-
Gently resuspend the pellet in a minimal volume of GB.
-
Layer the resuspended pellet onto a discontinuous Percoll gradient (e.g., 15% and 38% layers).
-
Centrifuge at 27,000 x g for 20 minutes in a swinging-bucket rotor.
-
Carefully collect the peroxisome-enriched fraction from the bottom of the gradient.
-
Dilute the collected fraction with TE buffer and centrifuge at 25,000 x g for 20 minutes to pellet the peroxisomes.
-
For higher purity, resuspend the peroxisomal pellet and layer it onto a sucrose density gradient.
-
Centrifuge the sucrose gradient at 100,000 x g for 40 minutes.
-
Collect the purified peroxisome fraction.
-
Assess purity using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
Workflow Diagram:
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3-Oxo-OPC4-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Oxo-2-(2(Z)-pentenyl)-cyclopentane-1-butanoyl-Coenzyme A (3-Oxo-OPC4-CoA) in biological matrices. This compound is a key intermediate in the biosynthesis of jasmonates, a class of plant hormones that regulate various aspects of growth, development, and stress responses.[1] The accurate quantification of this and related acyl-CoA thioesters is crucial for understanding the metabolic pathways and the impact of potential therapeutic interventions.
The presented method utilizes a straightforward protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for separation and detection by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode. This approach offers high selectivity and sensitivity, making it suitable for metabolic studies and drug development applications.
Introduction
Jasmonates are lipid-derived signaling molecules in plants that play pivotal roles in responses to biotic and abiotic stress.[1] The biosynthesis of jasmonic acid originates from α-linolenic acid and proceeds through a series of enzymatic steps, with this compound being a critical, yet transient, intermediate. Due to their low endogenous concentrations and complex biological matrices, the analysis of acyl-CoAs like this compound presents analytical challenges.[2] LC-MS/MS has emerged as the preferred technique for the quantification of acyl-CoAs due to its high sensitivity, specificity, and wide dynamic range.[3][4]
This application note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for various biological samples. The method is designed to be robust and reproducible, enabling researchers to accurately measure fluctuations in this compound levels in response to different stimuli or chemical treatments.
Signaling Pathway
The biosynthesis of jasmonic acid from α-linolenic acid is a well-characterized pathway in plants. The following diagram illustrates the key steps leading to the formation of jasmonic acid, highlighting the position of this compound.
References
Application Notes and Protocols for the Absolute Quantification of 3-Oxo-OPC4-CoA in Plant Tissue Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyryl-Coenzyme A (3-Oxo-OPC4-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense responses. Accurate quantification of this compound is essential for understanding the regulation of the jasmonate signaling pathway and for developing strategies to modulate plant stress responses. This document provides a detailed protocol for the absolute quantification of this compound in plant tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The jasmonate biosynthesis pathway is initiated in the chloroplast and completed in the peroxisome. This compound is formed in the peroxisome from its precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), through a cycle of β-oxidation. It is then further metabolized to yield jasmonic acid. The concentration of this compound and other intermediates in this pathway can provide valuable insights into the flux and regulation of JA synthesis under different physiological conditions, such as wounding or pathogen attack.
Signaling Pathway
The biosynthesis of jasmonic acid from its precursor, α-linolenic acid, involves a series of enzymatic steps localized in both the chloroplast and the peroxisome. The final stages, occurring in the peroxisome, involve the β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA).
Experimental Protocols
This section details the methodology for the absolute quantification of this compound in plant tissues. The use of a stable isotope-labeled internal standard is critical for accurate quantification.
Materials and Reagents
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Extraction Solvent: 80% (v/v) methanol in water, pre-chilled to -20°C
-
Internal Standard (IS): Deuterated this compound (e.g., d3-3-Oxo-OPC4-CoA). This would also likely require custom synthesis. A non-endogenous, structurally similar acyl-CoA could be used as an alternative, but a stable isotope-labeled standard is highly recommended for absolute quantification.
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Sample Preparation and Extraction
-
Tissue Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Crucially, add a known amount of the internal standard (e.g., d3-3-Oxo-OPC4-CoA) to each sample at this stage. The amount of IS should be within the expected concentration range of the endogenous analyte.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 30 minutes with gentle shaking.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
-
Final Sample: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions (Theoretical - Requires Experimental Verification ):
Disclaimer: The following MRM transitions are theoretical estimations based on the structure of this compound and the known fragmentation patterns of other acyl-CoAs. These values must be optimized experimentally by infusing a pure standard of this compound into the mass spectrometer.
To estimate the precursor ion mass, we first need the molecular formula of this compound. The butanoyl side chain is C4H5O, the cyclopentanone ring with the pentenyl side chain is C10H15O, and the oxo group adds another oxygen. The acyl portion is therefore C14H20O3. Coenzyme A has the formula C21H36N7O16P3S. The combined formula is C35H56N7O19P3S. The monoisotopic mass is approximately 999.27 g/mol . The precursor ion in negative mode ([M-H]⁻) would be approximately m/z 998.27 .
A common fragmentation of acyl-CoAs is the cleavage of the thioester bond, yielding a fragment corresponding to the Coenzyme A portion. A characteristic fragment ion for Coenzyme A is often observed around m/z 766.1 . Another common fragmentation involves the phosphodiester bond, leading to a fragment of adenosine-3',5'-diphosphate with an approximate m/z of 426.0 .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~998.3 | ~766.1 | To be optimized |
| (Quantifier) | |||
| This compound | ~998.3 | ~426.0 | To be optimized |
| (Qualifier) | |||
| d3-3-Oxo-OPC4-CoA (IS) | ~1001.3 | ~766.1 | To be optimized |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank matrix (e.g., an extract from a plant known to have very low levels of jasmonates). Each calibration standard should also contain the same fixed concentration of the internal standard.
-
Peak Integration: Integrate the peak areas for the endogenous this compound and the internal standard in both the calibration standards and the unknown samples.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples and standards.
-
Quantification: Generate a calibration curve by plotting the response ratio against the concentration of the analytical standard. Determine the concentration of this compound in the unknown samples by interpolating their response ratios on this curve. The final concentration should be expressed as pmol/g fresh weight of the plant tissue.
Data Presentation
The following table provides a hypothetical example of quantitative data for this compound in Arabidopsis thaliana seedlings under control and wounded conditions. Note: These values are for illustrative purposes only and are not based on published experimental data, as such data is not currently available in the public domain.
| Treatment | Time Point | This compound (pmol/g FW) ± SD (n=3) |
| Control | 0 min | 5.2 ± 1.1 |
| Wounded | 30 min | 25.8 ± 4.5 |
| Wounded | 60 min | 42.1 ± 6.3 |
| Wounded | 120 min | 18.9 ± 3.2 |
Conclusion
This application note provides a comprehensive framework for the absolute quantification of this compound in plant tissue extracts. The successful application of this protocol is contingent on the availability of a certified analytical standard and a stable isotope-labeled internal standard, which may require custom synthesis. The provided LC-MS/MS parameters, particularly the MRM transitions, are theoretical and necessitate experimental optimization. By following this detailed methodology, researchers can obtain accurate and reproducible quantitative data on this key intermediate in the jasmonate biosynthesis pathway, thereby advancing our understanding of plant defense signaling.
Application Notes and Protocols for Tracing 3-Oxo-OPC4-CoA Metabolism Using 13C-Labeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-OPC4-CoA is a key intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are lipid-derived signaling molecules in plants that play crucial roles in regulating growth, development, and responses to biotic and abiotic stresses.[1][2][3][4][5] The metabolic flux through the jasmonate biosynthesis pathway is tightly controlled and can be indicative of the plant's physiological state. Tracing the metabolism of this compound using stable isotope-labeled precursors, such as ¹³C-labeled linolenic acid, provides a powerful method to quantify the dynamics of this pathway. This document provides detailed application notes and protocols for designing and conducting experiments to trace the metabolism of this compound.
Metabolic Pathway of this compound
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid (α-LeA) to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and a series of β-oxidation cycles. This compound is an intermediate in the second cycle of β-oxidation. The pathway is as follows:
-
OPDA Reduction: In the peroxisome, OPDA is reduced by OPDA reductase 3 (OPR3) to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8).
-
CoA Ligation: OPC-8 is activated by conjugation to Coenzyme A (CoA) by OPC-8:CoA ligase (OPCL1), forming OPC-8-CoA.
-
First β-oxidation Cycle: OPC-8-CoA undergoes one round of β-oxidation, yielding OPC-6-CoA.
-
Second β-oxidation Cycle: OPC-6-CoA is the substrate for the second round of β-oxidation.
-
Acyl-CoA oxidase (ACX) introduces a double bond, forming 2,3-dehydro-OPC-6-CoA.
-
Multifunctional protein (MFP) hydrates the double bond to form 3-hydroxy-OPC-6-CoA.
-
MFP then oxidizes the hydroxyl group to a ketone, yielding 3-oxo-OPC-6-CoA .
-
3-ketoacyl-CoA thiolase (KAT) cleaves 3-oxo-OPC-6-CoA, releasing acetyl-CoA and forming OPC-4-CoA.
-
-
Third β-oxidation Cycle: OPC-4-CoA undergoes a final round of β-oxidation to produce jasmonic acid.
Data Presentation
Quantitative data from ¹³C-labeling experiments can be summarized to compare the metabolic flux under different conditions. The following table provides an illustrative example of how to present such data. The values represent the percentage of the metabolite pool that is ¹³C-labeled at a specific time point after the introduction of ¹³C-linolenic acid.
| Metabolite | Condition A (Control) - % Labeled | Condition B (Stressed) - % Labeled | Fold Change (B/A) |
| OPC-8-CoA | 15.2 ± 1.8 | 35.8 ± 2.5 | 2.36 |
| OPC-6-CoA | 12.5 ± 1.5 | 28.9 ± 2.1 | 2.31 |
| 3-Oxo-OPC-4-CoA | 8.7 ± 1.1 | 20.3 ± 1.9 | 2.33 |
| OPC-4-CoA | 6.1 ± 0.9 | 15.4 ± 1.6 | 2.52 |
| Jasmonic Acid | 4.5 ± 0.7 | 12.1 ± 1.3 | 2.69 |
*Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: In Vivo Labeling of Plant Tissue with ¹³C-Linolenic Acid
This protocol describes the introduction of a ¹³C-labeled precursor into plant tissues to trace the biosynthesis of this compound.
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings, tomato leaves)
-
[U-¹³C₁₈]-Linolenic acid (uniformly labeled)
-
Murashige and Skoog (MS) medium or appropriate plant growth medium
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Solvents for extraction (e.g., isopropanol, hexane, ethyl acetate)
-
Internal standards for quantification (optional but recommended)
Procedure:
-
Plant Growth: Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Precursor Preparation: Prepare a stock solution of [U-¹³C₁₈]-linolenic acid in a suitable solvent (e.g., ethanol).
-
Labeling:
-
For seedlings, add the labeled linolenic acid to the liquid MS medium to a final concentration of 50-100 µM.
-
For detached leaves, float the leaves on a solution containing the labeled precursor.
-
-
Time Course: Harvest plant material at different time points after labeling (e.g., 0, 1, 2, 4, 8 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.
-
Metabolite Extraction:
-
Immediately freeze the harvested tissue in liquid nitrogen to quench metabolism.
-
Homogenize the tissue in a pre-chilled extraction solvent.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant under a stream of nitrogen.
-
Resuspend the dried extract in a solvent compatible with the LC-MS method.
-
-
LC-MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method (e.g., reverse-phase chromatography).
-
Detect and quantify the mass isotopologues of this compound and other intermediates using a high-resolution mass spectrometer.
-
Protocol 2: Quantitative Analysis of ¹³C-Labeled Acyl-CoAs by LC-MS
This protocol outlines the mass spectrometry-based method for quantifying the incorporation of ¹³C into this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Method:
-
Column: C18 reverse-phase column suitable for acyl-CoA analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS and targeted MS/MS (or Parallel Reaction Monitoring - PRM).
-
Full Scan Range: m/z 100-1200.
-
Targeted MS/MS: Select the precursor ion for unlabeled and fully labeled this compound and fragment it to confirm its identity.
-
Data Analysis:
-
Extract ion chromatograms for the different isotopologues of this compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional labeling by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.
-
Signaling Pathways
While this compound itself is not a primary signaling molecule, its position as an intermediate in the jasmonate biosynthesis pathway means its levels are intricately linked to the production of the active signaling molecule, jasmonoyl-isoleucine (JA-Ile). The jasmonate signaling pathway is initiated by the binding of JA-Ile to its co-receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JASMONATE ZIM-domain (JAZ) repressor protein. This binding leads to the ubiquitination and subsequent degradation of the JAZ repressor by the 26S proteasome. The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes involved in defense and development.
Conclusion
The use of ¹³C-labeled precursors is a robust method for dissecting the metabolic flux through the jasmonate biosynthesis pathway and understanding the regulation of this compound metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments that will yield valuable insights into plant stress responses and development, with potential applications in crop improvement and the development of novel agrochemicals.
References
Application Note and Protocol for 3-Oxo-OPC4-CoA Targeted Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-4,5-didehydro-cis-9,12-hexadecatrienoic acid-CoA (3-Oxo-OPC4-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense signaling.[1][2] The pathway, occurring within the peroxisome, involves a series of β-oxidation steps.[2][3] Accurate quantification of this compound is essential for understanding the regulation of the jasmonate signaling pathway in response to biotic and abiotic stress. This document provides a detailed protocol for the targeted analysis of this compound from plant tissues, optimized for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Given the low abundance and amphiphilic nature of acyl-CoA thioesters, this protocol employs a robust extraction method using an organic solvent system, followed by solid-phase extraction (SPE) for sample cleanup and enrichment.[4] The use of stable isotope-labeled internal standards is crucial for accurate quantification to correct for analyte loss during sample preparation and potential matrix effects during LC-MS/MS analysis.
Signaling Pathway of Jasmonic Acid Biosynthesis
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and a series of β-oxidation cycles to yield jasmonic acid. This compound is an intermediate in this peroxisomal pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Chemical Synthesis of 3-Oxo-OPC4-CoA Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chemical synthesis, purification, and analysis of 3-Oxo-OPC4-CoA (3-oxo-5-cyclopentan-1-yl-pentanoyl-CoA), a crucial analytical standard for research in fatty acid metabolism and related drug development. The protocol outlines a multi-step synthesis beginning with a Claisen condensation to form the β-keto ester backbone, followed by saponification, activation, and final coupling with Coenzyme A. Purification is achieved via solid-phase extraction, and the final product is characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to provide a robust framework for the reliable production of a high-purity this compound analytical standard.
Introduction
3-Oxoacyl-CoA thioesters are key intermediates in the biosynthesis and degradation of fatty acids. The compound this compound is a specific derivative involved in the metabolism of cyclopentane-containing fatty acids, which are relevant in various biological systems and are precursors to important signaling molecules. Accurate quantification and study of these metabolic pathways require high-purity analytical standards. Due to the commercial unavailability of this compound, an accessible and reliable synthesis protocol is essential for advancing research in this area. This application note details a proposed chemical synthesis route and analytical confirmation methods.
Proposed Chemical Synthesis Pathway
The synthesis of this compound is proposed as a three-stage process:
-
Formation of the β-Keto Ester: A Claisen condensation reaction between methyl cyclopentylacetate and methyl acetate will form the methyl 3-oxo-5-cyclopentylpentanoate intermediate.
-
Synthesis of 3-Oxo-OPC4 Acid: The resulting β-keto ester will be saponified to yield the free carboxylic acid, 3-oxo-5-cyclopentylpentanoic acid (3-Oxo-OPC4).
-
Thioesterification with Coenzyme A: The free acid will be activated, for example as an N-hydroxysuccinimide (NHS) ester, and subsequently coupled with the thiol group of Coenzyme A (CoA) to yield the final product.
Figure 1. Proposed chemical synthesis pathway for this compound.
Experimental Protocols
Synthesis of 3-Oxo-5-cyclopentylpentanoic Acid (3-Oxo-OPC4)
-
Claisen Condensation:
-
To a solution of sodium methoxide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add methyl cyclopentylacetate (1.0 eq).
-
Slowly add methyl acetate (1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 3-oxo-5-cyclopentylpentanoate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until saponification is complete (monitored by TLC).
-
Remove methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-Oxo-5-cyclopentylpentanoic acid. Purify further by column chromatography if necessary.
-
Synthesis of this compound
-
Activation of 3-Oxo-OPC4 Acid:
-
Dissolve the purified 3-Oxo-5-cyclopentylpentanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM) or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of 3-Oxo-OPC4.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt (1.2 eq) in a 100 mM sodium bicarbonate buffer (pH ~8.0).
-
Dissolve the crude NHS ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or THF).
-
Add the NHS ester solution dropwise to the stirred Coenzyme A solution at room temperature.
-
Stir the reaction for 4-6 hours at room temperature, monitoring the disappearance of free CoA using Ellman's reagent or LC-MS.
-
Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500mg/6mL) by sequentially washing with methanol (5 mL), deionized water (5 mL), and finally 2% ammonium acetate solution (5 mL).
-
Sample Loading: Acidify the reaction mixture to pH ~4-5 with dilute acetic acid and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2% ammonium acetate solution (10 mL) to remove unreacted Coenzyme A and other polar impurities.
-
Elution: Elute the desired this compound product with deionized water (5 mL).
-
Lyophilization: Lyophilize the collected fractions containing the product to obtain a stable, white powder. Store at -80 °C.
Analytical Characterization Workflow
The purity and identity of the synthesized this compound should be confirmed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Figure 2. Workflow for the analytical characterization of this compound.
Data Presentation and Expected Results
Quantitative data from the synthesis and analysis should be meticulously recorded. The following tables provide a template for data presentation.
Table 1: Synthesis Yields and Purity
| Synthesis Step | Product | Starting Mass (mg) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Oxo-OPC4 Acid | Value | Value | Value | Value | >95% |
| 2 | this compound | Value | Value | Value | Value | >95% |
Table 2: LC-MS/MS Parameters for this compound Characterization
| Parameter | Value |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | Calculated m/z |
| Expected Product Ions | Fragment corresponding to loss of 507 Da (panto-adenosyl moiety) and other characteristic fragments |
| Collision Energy | Optimized Value (e.g., 20-40 eV) |
Conclusion
This document outlines a comprehensive, albeit proposed, protocol for the synthesis of the this compound analytical standard. By following the detailed steps for synthesis, purification, and analytical characterization, research laboratories can produce a high-purity standard essential for quantitative metabolomics and the study of enzymatic pathways involving cyclopentane-containing fatty acids. The provided workflows and data templates offer a structured approach to ensure reproducibility and high-quality results.
Application Notes: Developing an Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
3-Hydroxyacyl-CoA Dehydrogenase (HADH), also known as short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), is a critical enzyme in cellular metabolism.[1] It is a member of the oxidoreductase family and functions within the mitochondrial matrix.[2] HADH catalyzes the third and penultimate step of the mitochondrial fatty acid β-oxidation spiral: the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[3][4] This reaction is essential for breaking down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy generation in the form of ATP.[4] The enzyme exhibits broad substrate specificity, acting on 3-hydroxyacyl-CoA esters with chain lengths from C4 to C16, with the highest activity observed for medium-chain substrates.
The physiological importance of HADH is underscored by its involvement in various metabolic pathways and diseases. Dysregulation of fatty acid oxidation, where HADH plays a pivotal role, is linked to the pathophysiology of obesity and insulin resistance. Mutations in the HADH gene that lead to enzyme deficiency are a cause of familial hyperinsulinemic hypoglycemia, a condition characterized by unregulated insulin secretion. Furthermore, abnormal expression of HADH has been implicated in the development and prognosis of several cancers and may serve as a target molecule in the early vascular endothelial impairment seen in Type 2 Diabetes Mellitus.
Given its central role in energy homeostasis and disease, the development of robust and reliable assays to measure HADH activity is crucial for basic research, disease diagnostics, and the discovery of novel therapeutic agents. This document provides detailed protocols for a continuous spectrophotometric assay, data interpretation guidelines, and the relevant metabolic context.
Metabolic Pathway: Fatty Acid β-Oxidation
HADH is a key component of the fatty acid β-oxidation cycle, a four-step process that shortens a fatty acyl-CoA molecule by two carbons in each cycle. The diagram below illustrates this pathway, highlighting the reaction catalyzed by HADH.
Caption: The mitochondrial fatty acid β-oxidation spiral.
Experimental Protocols
The activity of HADH is typically determined by monitoring the change in absorbance of the nicotinamide cofactor NAD+/NADH at 340 nm. The reaction is reversible, allowing for assays in both the forward (oxidation) and reverse (reduction) directions.
Protocol 1: Spectrophotometric Assay (Reverse Reaction)
This protocol is adapted from standard methods and measures the consumption of NADH during the reduction of a 3-ketoacyl-CoA substrate. It is often preferred for its convenience as the substrates are generally stable.
1. Principle: The rate of NADH oxidation to NAD+ is followed by monitoring the decrease in absorbance at 340 nm. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Reaction: S-Acetoacetyl-CoA + NADH + H⁺ <==> L-3-Hydroxybutyryl-CoA + NAD⁺
2. Materials and Reagents:
-
Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)
-
S-Acetoacetyl Coenzyme A (SAAC), Sodium Salt
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH), Disodium Salt
-
Purified HADH enzyme or sample lysate
-
UV/Vis Spectrophotometer, thermostatted to 37°C
-
Quartz or UV-transparent cuvettes (1 cm pathlength)
-
Deionized water
3. Reagent Preparation:
-
Reagent A (Assay Buffer): 100 mM Potassium Phosphate Buffer. Prepare using Potassium Phosphate, Monobasic and adjust to pH 7.3 at 37°C with 1 M KOH.
-
Reagent B (SAAC Solution): 5.4 mM S-Acetoacetyl-CoA. Prepare fresh in ice-cold Reagent A.
-
Reagent C (NADH Solution): 6.4 mM NADH. Prepare fresh in ice-cold Reagent A.
-
Reagent D (Enzyme Solution): Prepare a solution of HADH in ice-cold Reagent A to a final concentration of 0.2 - 0.7 units/mL. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.
4. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cell holder to 37°C.
-
Prepare the reaction mixture in a 1.5 mL tube or directly in the cuvette. For a 1 mL final volume, add the following:
-
Reagent A (Buffer): 930 µL
-
Reagent B (SAAC): 20 µL (Final concentration: ~0.1 mM)
-
Reagent C (NADH): 20 µL (Final concentration: ~0.12 mM)
-
-
Mix by inversion and incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 30 µL of Reagent D (Enzyme Solution) .
-
Immediately mix by inversion or with a cuvette stirrer and start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Run a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic degradation of NADH.
5. Calculation of Enzyme Activity:
-
Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert equation:
Units/mL = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Pathlength (cm) * Enzyme Volume (mL))
-
ε (Molar Extinction Coefficient of NADH): 6.22 (for mM⁻¹cm⁻¹) or 6220 (for M⁻¹cm⁻¹)
-
Total Volume: 1.0 mL
-
Enzyme Volume: 0.03 mL
-
Pathlength: 1.0 cm
One unit of HADH is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of NADH per minute at 37°C and pH 7.3.
-
Protocol 2: Coupled Spectrophotometric Assay (Forward Reaction)
This method measures the physiologically relevant forward reaction and incorporates a "trapping" enzyme, 3-ketoacyl-CoA thiolase, to cleave the product. This makes the reaction effectively irreversible and prevents product inhibition, allowing for more accurate kinetic measurements.
1. Principle: HADH catalyzes the oxidation of L-3-hydroxyacyl-CoA, producing NADH, which is monitored as an increase in absorbance at 340 nm. The product, 3-ketoacyl-CoA, is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase, pulling the reaction forward.
Reaction 1 (HADH): L-3-Hydroxyacyl-CoA + NAD⁺ → 3-Ketoacyl-CoA + NADH + H⁺ Reaction 2 (Thiolase): 3-Ketoacyl-CoA + CoASH → Acetyl-CoA + Acyl-CoA (Cn-2)
2. Additional Materials:
-
L-3-Hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA)
-
β-Nicotinamide Adenine Dinucleotide, Oxidized Form (NAD⁺)
-
Coenzyme A (CoASH)
-
3-Ketoacyl-CoA Thiolase (purified)
3. Assay Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.3)
-
1-2 mM NAD⁺
-
0.1 mM CoASH
-
An excess of 3-Ketoacyl-CoA Thiolase (to ensure the HADH reaction is rate-limiting)
-
HADH enzyme sample
-
-
Equilibrate the mixture at 37°C in a spectrophotometer.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate (e.g., to a final concentration of 20-50 µM).
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate activity as described in Protocol 1, noting that the absorbance will be increasing.
Experimental Workflow
The general workflow for performing a HADH spectrophotometric assay is outlined below.
Caption: General workflow for the HADH spectrophotometric enzyme assay.
Data Presentation and Interpretation
Quantitative data from HADH assays should be summarized for clarity. This includes substrate specificity and key kinetic parameters.
Table 1: Example Substrate Specificity of HADH
HADH activity varies with the chain length of the L-3-hydroxyacyl-CoA substrate. The enzyme generally shows the highest activity with medium-chain substrates.
| Substrate (L-3-Hydroxyacyl-CoA) | Acyl Chain Length | Relative Vmax (%) | Apparent Km (µM) |
| 3-Hydroxybutyryl-CoA | C4 | 65 | 45 |
| 3-Hydroxyhexanoyl-CoA | C6 | 80 | 25 |
| 3-Hydroxyoctanoyl-CoA | C8 | 95 | 15 |
| 3-Hydroxydecanoyl-CoA | C10 | 100 | 12 |
| 3-Hydroxydodecanoyl-CoA | C12 | 90 | 14 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 70 | 15 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 50 | 16 |
Note: Values are representative examples based on published findings for mammalian HADH and may vary based on the specific enzyme source and assay conditions.
Table 2: Example Kinetic Parameters
Determining the Michaelis constant (Km) and maximum velocity (Vmax) is essential for characterizing enzyme function and inhibitor interactions. This is achieved by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Parameter | Value (for S-Acetoacetyl-CoA) | Description |
| Vmax | (Determined Experimentally) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Km | 10-50 µM | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. |
| kcat | (Calculated from Vmax) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
Note: The Km for NADH is typically in the range of 20-60 µM. The optimal assay conditions should use substrate and cofactor concentrations well above their respective Km values if measuring maximal activity.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening for Inhibitors of 3-Oxo-OPC4-CoA Biosynthesis
Topic: Screening for Inhibitors of 3-Oxo-OPC4-CoA Biosynthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating plant growth, development, and responses to biotic and abiotic stresses. The biosynthesis of jasmonic acid (JA) involves a series of enzymatic steps, a significant portion of which occurs in the peroxisome via a β-oxidation pathway. A key intermediate in this pathway is this compound. The enzymes responsible for the β-oxidation cascade that produces this intermediate represent attractive targets for the development of novel plant growth regulators or agents that modulate plant stress responses.
This application note provides a detailed guide for establishing a high-throughput screening (HTS) platform to identify inhibitors of the enzymes involved in the biosynthesis of this compound. The primary targets are the three core enzymes of the peroxisomal β-oxidation cycle in Arabidopsis thaliana that act sequentially on the jasmonate precursor, OPC-8:0-CoA:
-
Acyl-CoA Oxidase (ACX): Specifically, the functionally redundant isoforms ACX1 and ACX5, which catalyze the first step of β-oxidation.
-
Multifunctional Protein (MFP): The AIM1 isoform, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-Ketoacyl-CoA Thiolase (KAT): The KAT2 isoform, which catalyzes the final thiolytic cleavage in each β-oxidation cycle.
Jasmonate Biosynthesis Pathway
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced to 3-oxo-2-(2’[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPC-8:0 is then activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA, by the OPC-8:0-CoA Ligase 1 (OPCL1). This molecule then enters a series of three β-oxidation cycles to yield jasmonoyl-CoA. This compound is an intermediate in this process.
Caption: Overview of the jasmonic acid biosynthesis pathway.
Screening Strategy Workflow
The proposed screening strategy involves the individual recombinant expression of the target enzymes (ACX1, AIM1, and KAT2), followed by parallel high-throughput screening of a compound library against each enzyme. Hits from the primary screens can then be validated through dose-response analysis and secondary assays.
Caption: Workflow for inhibitor screening and validation.
Experimental Protocols
Recombinant Enzyme Preparation
The coding sequences for Arabidopsis thaliana ACX1 (At4g16760), AIM1 (At4g29010), and KAT2 (At2g33150) should be cloned into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag). The proteins are then expressed in an E. coli strain like BL21(DE3) and purified using nickel-affinity chromatography.
Substrate Synthesis
The specific acyl-CoA substrates for the jasmonate pathway (OPC-8-CoA, OPC-6-CoA, etc.) are not widely commercially available. They can be synthesized chemoenzymatically.[1] A general approach involves the synthesis of the free fatty acid (e.g., OPC-8:0) followed by its enzymatic conversion to the corresponding CoA ester using a promiscuous acyl-CoA ligase.
High-Throughput Screening Assays
All assays should be performed in 384-well microplates. Each plate should include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
3.1. Acyl-CoA Oxidase (ACX1) HTS Assay
This assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of the ACX1-catalyzed oxidation of an acyl-CoA substrate.
-
Principle: A peroxidase-coupled reaction where H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a fluorescent product (resorufin).
-
Substrate: OPC-8-CoA (for the first cycle of β-oxidation).
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Recombinant ACX1.
-
OPC-8-CoA.
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
-
Protocol:
-
Dispense test compounds (in DMSO) and controls into the microplate wells.
-
Add a solution of ACX1 in Assay Buffer to all wells and incubate for 15 minutes at room temperature (pre-incubation of enzyme with inhibitors).
-
Initiate the reaction by adding a substrate mixture containing OPC-8-CoA, HRP, and Amplex Red in Assay Buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis: A decrease in fluorescence signal relative to the positive control indicates inhibition of ACX1.
3.2. Multifunctional Protein (AIM1) HTS Assay (3-Hydroxyacyl-CoA Dehydrogenase Activity)
This assay measures the NADH-dependent reduction of a 3-ketoacyl-CoA substrate to a 3-hydroxyacyl-CoA.
-
Principle: The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.
-
Substrate: 3-Keto-OPC-6-CoA (product of the first β-oxidation cycle).
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Recombinant AIM1.
-
3-Keto-OPC-6-CoA.
-
NADH.
-
-
Protocol:
-
Dispense test compounds and controls into UV-transparent microplate wells.
-
Add a solution of AIM1 in Assay Buffer to all wells and pre-incubate for 15 minutes.
-
Initiate the reaction by adding a substrate mixture containing 3-Keto-OPC-6-CoA and NADH in Assay Buffer.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 10-20 minutes in a kinetic mode.
-
-
Data Analysis: A slower rate of decrease in absorbance at 340 nm compared to the positive control indicates inhibition of the dehydrogenase activity of AIM1.
3.3. 3-Ketoacyl-CoA Thiolase (KAT2) HTS Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of free Coenzyme A.
-
Principle: The cleavage of the thioester bond of the 3-ketoacyl-CoA substrate results in a decrease in absorbance at a specific wavelength (e.g., ~303-310 nm), which is characteristic of the enolate form of the 3-ketoacyl-CoA.
-
Substrate: 3-Keto-OPC-4-CoA (product of the second β-oxidation cycle).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.
-
Recombinant KAT2.
-
3-Keto-OPC-4-CoA.
-
Coenzyme A (CoASH).
-
-
Protocol:
-
Dispense test compounds and controls into UV-transparent microplate wells.
-
Add a solution of KAT2 in Assay Buffer to all wells and pre-incubate for 15 minutes.
-
Initiate the reaction by adding a substrate mixture containing 3-Keto-OPC-4-CoA and CoASH in Assay Buffer.
-
Immediately measure the decrease in absorbance at ~305 nm in a kinetic mode for 10-20 minutes.
-
-
Data Analysis: A reduced rate of decrease in absorbance compared to the positive control indicates inhibition of KAT2.
Data Presentation and Analysis
The results from the primary high-throughput screens should be analyzed to identify "hits" - compounds that cause a significant reduction in enzyme activity. A common threshold for hit identification is a percent inhibition of ≥50% at a single screening concentration (e.g., 10 µM).
For validated hits, a dose-response curve should be generated by testing a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC₅₀) can then be calculated by fitting the data to a four-parameter logistic model.
Table 1: Summary of Potential Inhibitors and their IC₅₀ Values
As specific inhibitors for the plant peroxisomal β-oxidation enzymes in jasmonate biosynthesis are not well-documented, this table serves as a template for organizing data from a screening campaign. Some general inhibitors of β-oxidation are listed as potential tool compounds for initial assay validation, though their efficacy against the specific Arabidopsis enzymes is not confirmed.
| Compound Class | Example Compound | Target Enzyme | IC₅₀ (µM) | Reference/Notes |
| Phenothiazine | Chlorpromazine | General Peroxisomal Enzymes | To be determined | Known to inhibit some peroxisomal enzymes, but specificity is low.[2] |
| Dithiolopyrrolone | Thiolutin | General Thiolases | To be determined | A known inhibitor of some thiolases, but with broad reactivity.[3] |
| Benzodiazepine | Trimetazidine | 3-Ketoacyl-CoA Thiolase | To be determined | An inhibitor of mammalian mitochondrial 3-KAT; activity on plant KAT2 is unknown.[4] |
| Screening Hit 1 | [Compound ID] | ACX1 | [Value] | Data from HTS campaign |
| Screening Hit 2 | [Compound ID] | AIM1 | [Value] | Data from HTS campaign |
| Screening Hit 3 | [Compound ID] | KAT2 | [Value] | Data from HTS campaign |
Table 2: Kinetic Parameters of Target Enzymes
Knowledge of the kinetic parameters of the target enzymes is crucial for designing and optimizing the screening assays. The following table presents a template for such data, which would need to be determined experimentally.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference/Notes |
| ACX1 | OPC-8-CoA | To be determined | To be determined | Experimental determination required. |
| AIM1 (dehydrogenase) | 3-Keto-OPC-6-CoA | To be determined | To be determined | Experimental determination required. |
| KAT2 | 3-Keto-OPC-4-CoA | To be determined | To be determined | Experimental determination required. |
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors of this compound biosynthesis. By targeting the key enzymes of the peroxisomal β-oxidation pathway, this approach offers a powerful tool for the discovery of new chemical probes to study jasmonate signaling and for the development of innovative plant growth regulators. The successful implementation of these assays will depend on the synthesis of the specific jasmonate-related acyl-CoA substrates and the careful optimization of the assay conditions for a high-throughput format.
References
- 1. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new inhibitor of mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the alternative pathways of chlorpromazine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of a 3-Oxo-OPC4-CoA Deficient Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of metabolic pathways is crucial for understanding bacterial physiology, identifying novel drug targets, and engineering microbes for biotechnological applications. One such area of interest is the metabolism of complex organic molecules, which often involves intermediates like 3-oxo-acyl-CoA thioesters. This document provides detailed protocols for generating a bacterial strain deficient in the metabolism of a hypothetical molecule, 3-Oxo-4-pregnene-C4-carboxyl-CoA (3-Oxo-OPC4-CoA), by knocking out the gene responsible for its degradation. The protocols focus on Escherichia coli, a widely used model organism for genetic manipulation.
The targeted gene in this protocol, designated opcA (3-oxo-pregnene-C4-carboxyl-CoA aldolase), is presumed to encode an aldolase that catalyzes a critical step in the this compound degradation pathway. By creating an opcA knockout strain (ΔopcA), researchers can study the function of this gene, elucidate the metabolic pathway, and investigate the physiological effects of this compound accumulation. Such strains can also be valuable for the production of specific steroid intermediates in synthetic biology applications.
Two primary methods for gene knockout in E. coli are presented: the highly efficient CRISPR-Cas9 system and the classic suicide plasmid-based homologous recombination method.[1][2]
Hypothetical Signaling Pathway
The proposed metabolic pathway for this compound degradation is based on analogous steroid degradation pathways found in other bacteria, such as Mycobacterium tuberculosis.[3] In this pathway, this compound is converted to a hydroxylated intermediate, which is then cleaved by the opcA-encoded aldolase.
References
Application Note & Protocol: Chromatographic Separation of 3-Oxo-OPC4-CoA from its Stereoisomers
Introduction
3-oxo-4-phenyl-6-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanoyl-CoA (3-Oxo-OPC4-CoA) is a significant intermediate in various metabolic pathways. Due to the presence of multiple chiral centers in its structure, this compound can exist as several stereoisomers. The ability to separate and quantify these stereoisomers is crucial for understanding the stereospecificity of enzymatic reactions and for the development of targeted therapeutic agents. This document provides a detailed protocol for the chromatographic separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar acyl-CoA compounds.
Challenges in Separation
The primary challenges in the chromatographic separation of this compound stereoisomers include:
-
Stereoisomers: The presence of multiple chiral centers results in enantiomers and diastereomers that possess very similar physicochemical properties, making their separation difficult in achiral environments. Specialized chiral stationary phases are often required.
-
Compound Polarity and Stability: As an acyl-CoA thioester, this compound is a polar molecule and can be susceptible to degradation. This necessitates careful sample handling and optimized, mild chromatographic conditions.
-
Matrix Effects: When analyzing biological samples, complex matrices can interfere with the separation and detection of the target analytes, often requiring extensive sample preparation.
Recommended Analytical Technique
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended technique for the separation of this compound stereoisomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is essential for resolving enantiomers.
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for the separation of structurally related acyl-CoA derivatives, such as 3-hydroxyacyl-CoAs.[1] Optimization may be required for the specific analysis of this compound.
Protocol 1: Chiral HPLC Separation of this compound Stereoisomers
This protocol outlines a method for the chiral separation of this compound stereoisomers using a polysaccharide-based chiral stationary phase.
1. Sample Preparation
For biological samples, a solid-phase extraction (SPE) method is recommended to enrich for acyl-CoAs and remove interfering substances.[2]
-
Materials:
-
Biological tissue (e.g., liver, cell culture)
-
Liquid nitrogen
-
Extraction Buffer: 2.5% (w/v) trichloroacetic acid in 1:1 (v/v) methanol:water[2]
-
Internal standard (e.g., a structurally similar, non-endogenous acyl-CoA)
-
C18 Solid Phase Extraction (SPE) cartridges
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: 5% Methanol in water
-
SPE Elution Solvent: 80% Methanol in water
-
-
Procedure:
-
Flash-freeze the biological tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[2]
-
Transfer a known amount of the powdered tissue to a microcentrifuge tube containing 1 mL of ice-cold Extraction Buffer and the internal standard.[2]
-
Vortex the mixture for 1 minute and sonicate for 5 minutes on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge by passing 2 mL of Conditioning Solvent, followed by 2 mL of Equilibration Solvent.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of Wash Solvent.
-
Elute the acyl-CoAs with 1 mL of Elution Solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C (A column oven is recommended for stable temperature control).
-
Detection: UV at 254 nm (or mass spectrometry with optimized source parameters).
-
Injection Volume: 10 µL
Data Presentation
The following table provides an illustrative summary of expected retention times and resolution for the separation of four hypothetical this compound stereoisomers. Actual values may vary depending on the specific HPLC system, column, and experimental conditions.
| Stereoisomer | Retention Time (minutes) | Resolution (Rs) |
| Isomer 1 | 18.2 | - |
| Isomer 2 | 19.5 | 2.1 |
| Isomer 3 | 20.8 | 1.9 |
| Isomer 4 | 22.1 | 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the separation of this compound stereoisomers.
Logical Relationship of Separation Challenges
References
Application Notes for the In Vitro Reconstitution of the Jasmonate Biosynthesis Pathway
Application Notes and Protocols for Employing 3-Oxo-OPC4-CoA in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-OPC4-CoA is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a critical role in regulating plant growth, development, and defense responses.[1][2][3][4][5] Situated within the peroxisomal β-oxidation pathway, this compound is a substrate for the enzyme 3-ketoacyl-CoA thiolase (KAT), which catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA. The study of enzymes that metabolize this compound is of significant interest for understanding the regulation of jasmonate signaling and for the development of novel herbicides or plant growth regulators.
These application notes provide detailed protocols for the enzymatic assay of 3-ketoacyl-CoA thiolase using this compound as a substrate. Due to the current commercial unavailability of this compound, its synthesis is a prerequisite for these assays. The protocols provided are adapted from established methods for assaying 3-ketoacyl-CoA thiolases with other model substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the jasmonate biosynthesis pathway, highlighting the position of this compound, and a general workflow for a biochemical assay to measure the activity of 3-ketoacyl-CoA thiolase.
Data Presentation
While kinetic data for 3-ketoacyl-CoA thiolase with this compound as a substrate is not currently available in the literature, the following tables summarize the kinetic parameters of plant KAT enzymes with commonly used model substrates. This data can serve as a reference for expected enzyme behavior and for comparison with experimentally determined values for this compound.
Table 1: Kinetic Parameters of Plant 3-Ketoacyl-CoA Thiolases with Model Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Arabidopsis thaliana (AtKAT2) | Acetoacetyl-CoA | 50 | Not Reported | |
| Helianthus annuus (HaKAT) | Acetoacetyl-CoA | Not Reported | Not Reported | |
| Arabidopsis thaliana (KAT2) | 3-Oxohexanoyl-CoA | ~25 | ~1.5x Acetoacetyl-CoA | Hypothetical |
| Arabidopsis thaliana (KAT2) | 3-Oxooctanoyl-CoA | ~15 | ~2x Acetoacetyl-CoA | Hypothetical |
Note: "Hypothetical" values are included to illustrate the expected trend of increasing affinity and velocity with longer chain length for some thiolases, but require experimental verification for AtKAT2 with these specific substrates.
Experimental Protocols
The following are detailed protocols for assaying 3-ketoacyl-CoA thiolase activity. It is recommended to perform these assays with a purified or partially purified enzyme preparation to minimize interfering reactions.
Protocol 1: Direct Spectrophotometric Assay (Thiolytic Cleavage)
This assay measures the decrease in absorbance at ~304 nm resulting from the cleavage of the 3-ketoacyl-CoA substrate. The enolate form of the 3-ketoacyl-CoA, stabilized by Mg2+, has a characteristic absorbance maximum that disappears upon thiolysis.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2
-
Substrate: this compound solution (concentration to be determined empirically, starting around 50 µM)
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Coenzyme A (CoA) solution (e.g., 10 mM stock)
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Purified or partially purified 3-ketoacyl-CoA thiolase
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UV-transparent cuvettes
-
Spectrophotometer capable of reading at 304 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the Assay Buffer and the this compound substrate.
-
Add CoA to the reaction mixture to a final concentration of ~100 µM.
-
Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 30°C) and record a baseline absorbance at 304 nm.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 304 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the appropriate extinction coefficient for the Mg2+-enolate complex of this compound (this will need to be determined experimentally).
Protocol 2: DTNB-Based Spectrophotometric Assay (Condensation Reaction)
This assay measures the reverse reaction (condensation) by quantifying the consumption of free CoA. The remaining CoA is reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that absorbs at 412 nm.
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 40 mM KCl
-
Substrates: Jasmonoyl-CoA and Acetyl-CoA (concentrations to be optimized)
-
Purified or partially purified 3-ketoacyl-CoA thiolase
-
DTNB solution: 10 mM in a suitable buffer
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Set up the reaction mixture containing Reaction Buffer, Jasmonoyl-CoA, and Acetyl-CoA in a microcentrifuge tube.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at the desired temperature for a fixed time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent or by rapid heating).
-
Add the DTNB solution to the reaction mixture.
-
Measure the absorbance at 412 nm.
-
A standard curve of known CoA concentrations reacted with DTNB should be prepared to quantify the amount of CoA consumed.
Protocol 3: Coupled Enzyme Spectrophotometric Assay
This assay measures the production of acetyl-CoA from the thiolytic cleavage of this compound. The acetyl-CoA produced is used by citrate synthase to convert oxaloacetate to citrate, which is coupled to the reduction of NAD+ to NADH by malate dehydrogenase. The increase in NADH is monitored at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: this compound
-
Coenzyme A (CoA)
-
L-Malic acid
-
NAD+
-
Malate dehydrogenase (MDH)
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Citrate synthase (CS)
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Purified or partially purified 3-ketoacyl-CoA thiolase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a master mix in a cuvette containing Assay Buffer, L-malic acid, NAD+, CoA, MDH, and CS.
-
Add the this compound substrate and allow the mixture to equilibrate in the spectrophotometer at the desired temperature.
-
Record a baseline absorbance at 340 nm.
-
Initiate the reaction by adding the 3-ketoacyl-CoA thiolase.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production from the linear phase of the reaction using the extinction coefficient for NADH at 340 nm (6.22 mM-1cm-1).
Applications in Drug Development and Research
-
High-Throughput Screening (HTS): The described spectrophotometric assays can be adapted for HTS of chemical libraries to identify inhibitors of 3-ketoacyl-CoA thiolase. Such inhibitors could potentially be developed into novel herbicides or plant growth regulators.
-
Enzyme Characterization: These protocols are fundamental for determining the kinetic properties (Km, Vmax, kcat) of KAT enzymes with their native substrate, providing insights into the regulation of the jasmonate biosynthesis pathway.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound, researchers can probe the substrate specificity of KAT and understand the structural requirements for binding and catalysis. This information is valuable for the rational design of more potent and specific inhibitors.
-
Metabolic Flux Analysis: Quantifying the activity of KAT can contribute to models of metabolic flux through the jasmonate pathway, helping to understand how plants modulate the production of this important signaling molecule in response to various stimuli.
References
- 1. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madsg.com [madsg.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving 3-Oxo-OPC4-CoA recovery from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 3-Oxo-OPC4-CoA from complex biological matrices. The following information is based on established methods for short-chain acyl-CoAs and related molecules, providing a strong framework for optimizing your specific protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store biological samples to ensure the stability of this compound?
A1: Due to their inherent instability, immediate processing of fresh tissue or biological fluid is optimal for acyl-CoA analysis.[1] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the stability of acyl-CoAs.[1]
Q2: What are the key considerations for selecting an extraction method for this compound?
A2: The choice of extraction solvent and methodology is critical for maximizing recovery. A common and effective approach involves initial homogenization of the sample in an acidic buffer, which helps to precipitate proteins and stabilize the acyl-CoAs.[1][2] This is typically followed by extraction with organic solvents such as acetonitrile or a mixture of acetonitrile and isopropanol. For further purification and to increase recovery rates, solid-phase extraction (SPE) is frequently employed.
Q3: Why is adding an internal standard important in the workflow?
A3: Adding a suitable internal standard early in the sample preparation process is highly recommended. An internal standard, ideally a stable isotopically labeled analog of the analyte (e.g., this compound-d3), helps to monitor for analyte loss during the various stages of extraction and analysis. This allows for more accurate quantification of the target molecule by correcting for variability in recovery between samples.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common challenge in the analysis of acyl-CoAs from complex biological samples. The following guide addresses potential causes and provides actionable troubleshooting steps.
Q4: I am experiencing low recovery of this compound. What are the likely causes and how can I troubleshoot this issue?
A4: Low recovery can stem from several factors throughout the experimental workflow, from initial sample handling to the final elution step. The table below outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity. Use fresh, high-purity solvents to prevent chemical degradation. |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough homogenization of the tissue. A glass homogenizer is often effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended. |
| Inefficient Protein Precipitation | Use an acidic buffer or a high concentration of organic solvent (e.g., acetonitrile) to ensure complete protein precipitation. Centrifuge at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes at 4°C) to obtain a clear supernatant. |
| Suboptimal Solid-Phase Extraction (SPE) Conditions | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample; do not let the cartridge dry out. The choice of sorbent should match the analyte's chemistry. For a molecule like this compound, a mixed-mode cartridge combining reversed-phase and anion-exchange mechanisms can provide high selectivity. |
| Analyte Loss During SPE Washing | The wash solvent may be too strong, causing the analyte to be partially eluted. Test a weaker wash solvent or a different composition to maximize the removal of interferences without losing the analyte. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to fully desorb the analyte. Increase the organic solvent percentage or use a stronger eluent. For ion-exchange mechanisms, adjusting the pH of the elution buffer can help neutralize the charge on the analyte and facilitate its release. Ensure a sufficient volume of elution solvent is used. |
| High Flow Rate During Sample Loading | A high flow rate during sample loading onto the SPE cartridge can prevent efficient binding. A slow, steady flow rate of approximately 1 mL/min is recommended. |
Logical Flow for Troubleshooting Low Recovery
References
Technical Support Center: Analysis of 3-Oxo-OPC4-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 3-Oxo-OPC4-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a beta-keto-acyl-Coenzyme A thioester. Its analysis is critical in metabolic research and drug development as it is an intermediate in various metabolic pathways. Accurate quantification and structural elucidation are essential for understanding disease states and the mechanism of action of drugs targeting these pathways.
Q2: What are the expected major fragmentation patterns for this compound in mass spectrometry?
In positive ion mode electrospray ionization (ESI-MS/MS), acyl-CoAs like this compound typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate moiety.[1] Another common fragment observed is the adenosine 3',5'-diphosphate ion at m/z 428.0365.[2]
In negative ion mode, a key fragmentation pathway for 3-oxoacyl-CoAs involves the cleavage of the acyl moiety, resulting in a deprotonated Coenzyme A fragment at m/z 766. This is in addition to other common fragments from the CoA backbone.
Q3: What are the main challenges in the mass spectrometry analysis of this compound?
The primary challenges include:
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In-source fragmentation: The molecule can fragment within the ion source before entering the mass analyzer, complicating spectral interpretation.[3][4][5]
-
Analyte stability: Acyl-CoA thioesters can be unstable in aqueous solutions, leading to degradation and inaccurate quantification.
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Low abundance: As a metabolic intermediate, this compound may be present in low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Chromatographic performance: Poor peak shape and retention time shifts can occur due to the amphiphilic nature of the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Weak or No Signal for the [M+H]+ or [M-H]- Ion
| Question | Answer and Suggested Actions |
| Are you confident in your sample preparation? | Acyl-CoAs are prone to degradation. Ensure that samples are processed quickly and kept on ice. Use fresh solvents and consider the stability of the analyte in your chosen reconstitution solvent. Methanol has been shown to provide good stability for acyl-CoAs. |
| Have you optimized your ionization source parameters? | In-source fragmentation is a common issue for acyl-CoAs. To minimize this, start with gentle source conditions. Gradually decrease the cone/capillary voltage and source temperature. Optimize nebulizer and drying gas flow rates. |
| Is your chromatography optimal? | Poor chromatography can lead to broad peaks and reduced signal intensity. Ensure your column is appropriate for acyl-CoA analysis (e.g., C18) and that the mobile phase composition is optimized. The use of ion-pairing reagents or buffers like ammonium formate can improve peak shape. |
| Are you using the correct ionization mode? | While positive ion mode is common for acyl-CoAs, negative ion mode can provide complementary and sometimes more sensitive results, especially for observing the characteristic m/z 766 fragment for 3-oxoacyl-CoAs. |
Issue 2: Complex and Unidentifiable Fragment Ions in the MS/MS Spectrum
| Question | Answer and Suggested Actions |
| Could you be observing in-source fragments? | If you are selecting a precursor ion that is actually an in-source fragment, the resulting MS/MS spectrum will be misleading. To check for this, analyze a standard solution and look for the expected precursor ion. If it is absent or at a very low intensity while fragment ions are abundant in the full scan MS, in-source fragmentation is likely occurring. Reduce source energy as described in Issue 1. |
| Is your collision energy optimized? | The collision energy significantly impacts the fragmentation pattern. Perform a collision energy ramp experiment with a standard of this compound or a similar compound to identify the optimal energy for producing the desired characteristic fragments (e.g., neutral loss of 507 Da in positive mode, or the m/z 766 fragment in negative mode). |
| Is your sample contaminated? | Run a blank injection (mobile phase only) to identify background ions. Ensure all solvents, vials, and sample preparation materials are of high purity. |
Issue 3: Poor Reproducibility of Retention Times and Peak Areas
| Question | Answer and Suggested Actions |
| Is your column equilibrated? | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Inconsistent equilibration can lead to shifting retention times. |
| Are your samples stable in the autosampler? | Acyl-CoAs can degrade over time, even at low temperatures. Analyze samples as quickly as possible after preparation. If running a long sequence, consider reinjecting a standard periodically to assess stability and system performance. |
| Are you experiencing matrix effects? | Biological matrices can suppress or enhance the ionization of the analyte, leading to variability. Use a stable isotope-labeled internal standard that is structurally similar to this compound to correct for these effects. Perform a standard addition experiment to assess the degree of matrix effects in your samples. |
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound
This protocol is adapted from a method for a structurally similar 3-oxoacyl-CoA and can be used as a starting point for method development.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain 3-oxoacyl-CoA).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | ESI Positive and/or Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
3. MRM Transitions (for Triple Quadrupole)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | [M+H]+ | [M+H-507]+ | Positive |
| This compound | [M+H]+ | 428.0 | Positive |
| This compound | [M-H]- | 766.1 | Negative |
| Internal Standard | [IS+H]+ | [IS+H-507]+ | Positive |
Note: The exact m/z values for this compound should be calculated based on its chemical formula (C35H54N7O19P3S) and confirmed by infusion of a standard.
Data Presentation
Table 1: Example MRM Parameters for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]+ | [M+H-507]+ | 50 | 35 |
| This compound Quantifier 2 | [M+H]+ | 428.0 | 50 | 45 |
| This compound (Negative) | [M-H]- | 766.1 | 50 | 25 |
| Internal Standard | [IS+H]+ | [IS+H-507]+ | 50 | 35 |
Table 2: Example Linearity and Sensitivity Data
| Analyte | Calibration Range (nM) | R² | LLOQ (nM) |
| This compound | 0.5 - 500 | >0.995 | 0.5 |
Visualizations
Caption: Positive Ion Mode Fragmentation of this compound.
Caption: Negative Ion Mode Fragmentation of this compound.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
preventing enzymatic degradation of 3-Oxo-OPC4-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of 3-Oxo-OPC4-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound is primarily caused by enzymatic activity from the sample matrix and chemical instability of the thioester bond. Key enzymes involved in similar metabolic pathways include acyl-CoA thioesterases (ACOTs), acyl-CoA dehydrogenases, enoyl-CoA hydratases, and aldolases, which can hydrolyze or otherwise modify the molecule.[1] Chemically, the thioester bond is susceptible to hydrolysis, particularly at neutral to basic pH.[2]
Q2: What is the optimal pH range for working with this compound?
A2: Acyl-CoA esters are most stable in slightly acidic conditions, typically within a pH range of 4.0 to 6.0.[1][2] Alkaline conditions (pH > 7) should be strictly avoided as they promote the hydrolysis of the thioester bond.[3]
Q3: How critical is temperature control during sample preparation?
A3: Maintaining low temperatures is crucial. All steps, including homogenization, centrifugation, and extraction, should be performed on ice (0-4°C) to minimize the activity of degradative enzymes. For long-term storage, samples should be kept at -80°C.
Q4: How can I minimize degradation from repeated freeze-thaw cycles?
A4: It is highly recommended to prepare single-use aliquots of your samples and standards to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during the analysis of this compound.
Issue 1: Low or No Detection of this compound
Potential Cause: Significant degradation of the analyte has occurred during sample preparation.
Troubleshooting Steps:
-
Immediate Enzyme Inactivation: Ensure that enzymatic activity is quenched immediately upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a pre-chilled acidic extraction buffer.
-
Maintain Acidic pH: Verify that the pH of all buffers and solutions used during the extraction and analysis is between 4.0 and 6.0.
-
Strict Temperature Control: Confirm that the entire sample preparation process is conducted at 0-4°C. Use pre-chilled tubes, buffers, and equipment.
-
Incorporate Enzyme Inhibitors: Consider adding a cocktail of enzyme inhibitors to your extraction buffer. A general approach is to include inhibitors for proteases and phosphatases, and more specifically, inhibitors for enzymes involved in fatty acid metabolism.
-
Assess Sample Purity: If the problem persists, analyze the purity of a freshly prepared standard that has been subjected to the same sample preparation workflow using HPLC-MS to quantify the extent of degradation.
Issue 2: Poor Reproducibility of Results
Potential Cause: Inconsistent sample handling and processing leading to variable degradation.
Troubleshooting Steps:
-
Standardize Protocol: Strictly adhere to a standardized and documented sample preparation protocol. Ensure consistent timing for each step, especially incubation periods.
-
Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of both samples and analytical standards to ensure that each is subjected to the same conditions.
-
Work Under Inert Atmosphere: To prevent oxidation, consider preparing solutions and handling samples under an inert atmosphere, such as nitrogen or argon.
-
Use of Internal Standard: Incorporate a stable, labeled internal standard early in the sample preparation workflow to account for variability in extraction efficiency and analyte degradation.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is designed to minimize enzymatic and chemical degradation of this compound during extraction.
Materials:
-
Pre-chilled 100 mM potassium phosphate buffer, pH 4.9
-
Acetonitrile
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge (refrigerated)
Procedure:
-
Sample Quenching: Immediately after collection, flash-freeze the biological sample in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: In a pre-chilled tube on ice, add the frozen sample to the cold extraction buffer (100 mM potassium phosphate, pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Protein Precipitation: Add two volumes of cold acetonitrile to the homogenate to precipitate proteins. Vortex briefly and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Solvent Evaporation: Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the remaining aqueous sample in a suitable solvent for your analytical method (e.g., 50% methanol in water with 0.1% formic acid).
-
Analysis: Proceed with analysis (e.g., by LC-MS/MS) as soon as possible. Store at -80°C if immediate analysis is not possible.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -80°C | Up to 1 year | Most stable form for long-term storage. |
| Aqueous Stock Solution | -80°C | Up to 3 months | Prepare in a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots. |
| Working Solution | 4°C | Use within 24 hours | Prepare fresh daily from a frozen stock. Keep on ice during use. |
Table 2: Potential Enzyme Inhibitors for Sample Stabilization
| Enzyme Class | Potential Inhibitor | Typical Concentration | Notes |
| Acyl-CoA Dehydrogenases | Methylenecyclopropylacetyl-CoA | 10-50 µM | A metabolite of hypoglycin that acts as a suicide inhibitor for some ACADs. |
| Enoyl-CoA Hydratases | 3-Octynoyl-CoA | 50-100 µM | An irreversible inhibitor. |
| Aldolases/Thiolases | EDTA | 1-5 mM | Chelates divalent metal ions that may be required for enzyme activity. |
| General Thioesterases | Phenylmethylsulfonyl fluoride (PMSF) | 1 mM | A serine protease inhibitor that can also inhibit some thioesterases. Handle with care. |
Disclaimer: The concentrations provided are starting points and may require optimization for your specific sample type and experimental conditions.
Visualizations
Caption: Potential enzymatic degradation pathway of this compound.
Caption: Workflow for preventing this compound degradation.
References
troubleshooting low yield in the organic synthesis of 3-Oxo-OPC4-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the organic synthesis of 3-Oxo-OPC4-CoA. The guidance is structured in a question-and-answer format to directly address specific experimental issues.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be envisioned as a multi-stage process, culminating in the formation of the target molecule. A plausible synthetic route is outlined below, which forms the basis for the subsequent troubleshooting guide.
resolving co-eluting isobaric compounds with 3-Oxo-OPC4-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxo-OPC4-CoA and facing challenges with co-eluting isobaric compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is an acyl-coenzyme A thioester with the chemical formula C35H54N7O19P3S.[1] Its analysis, particularly in complex biological matrices, can be challenging due to its susceptibility to co-elution with isobaric compounds—molecules that have the same nominal mass but different structures. This co-elution can interfere with accurate quantification and identification.
Q2: What are the most likely sources of co-eluting isobaric interference with this compound?
A2: The most probable sources of isobaric interference are structural isomers of this compound. These can include:
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Positional isomers: Compounds where the oxo group or the double bond in the acyl chain are located at different positions.
-
Stereoisomers: Molecules with the same connectivity but different spatial arrangements of atoms. Additionally, other structurally unrelated compounds in a complex matrix could coincidentally have the same mass.
Q3: How can I detect if I have a co-elution problem?
A3: Co-elution can be identified by examining your chromatogram and mass spectrometry data. Key indicators include:
-
Asymmetrical peak shapes: Look for peak fronting, tailing, or the presence of shoulders on your peak of interest.
-
Inconsistent mass spectra across a single peak: If you acquire spectra across the width of the chromatographic peak, a change in the relative abundance of fragment ions can indicate the presence of more than one compound.
-
Use of a diode array detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.
Q4: What are the characteristic mass spectral features of acyl-CoAs like this compound?
A4: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic fragmentation pattern. This includes a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate fragment, and a fragment ion at approximately m/z 428.[2][3][4] These characteristic fragments are often used for developing selective Multiple Reaction Monitoring (MRM) methods.
Troubleshooting Guide: Resolving Co-eluting Isobaric Compounds
This guide provides a systematic approach to troubleshooting and resolving co-elution issues when analyzing this compound.
Problem: Poor chromatographic resolution of this compound from an interfering peak.
Solution Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Chromatographic Method Optimization
If co-elution is suspected, the first step is to optimize the liquid chromatography method to improve separation.
-
Modify the Mobile Phase Gradient:
-
Weaken the mobile phase: In reversed-phase chromatography, decreasing the proportion of the organic solvent (e.g., acetonitrile) will slow down the elution of compounds and can improve separation.
-
Adjust the gradient slope: A shallower gradient can increase the separation between closely eluting compounds.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, switching to a C8, phenyl-hexyl, or a polar-embedded column can offer different selectivity and potentially resolve the co-eluting compounds.
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Step 2: Mass Spectrometric Resolution
When chromatographic separation is not fully achievable, mass spectrometry techniques can be employed to differentiate between co-eluting isobaric compounds.
-
In-Source Collision-Induced Dissociation (CID):
-
By increasing the voltage in the ion source, you can induce fragmentation of the analyte before it enters the mass analyzer. Isobaric compounds may produce different fragment ions, allowing for their selective detection and quantification.
-
-
Tandem Mass Spectrometry (MS/MS) Optimization:
-
Carefully select precursor and product ion pairs for Multiple Reaction Monitoring (MRM). While isobaric compounds have the same precursor mass, their fragmentation patterns in the collision cell may differ. Experiment with different collision energies to find unique fragment ions for your compound of interest.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS instruments can distinguish between compounds with very small mass differences. If the co-eluting compounds have slightly different elemental compositions, HRMS can resolve them.
-
-
Ion Mobility Spectrometry (IMS):
-
IMS separates ions based on their size, shape, and charge. This technique can often separate isobaric compounds that are difficult to resolve by chromatography or conventional mass spectrometry alone.
-
Illustrative Data Tables
The following tables provide examples of typical LC-MS/MS parameters and expected retention behavior for this compound and potential isobaric interferences. These are for illustrative purposes and should be optimized for your specific instrumentation and experimental conditions.
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion (Q1): m/z of [M+H]+ for this compound |
| Product Ion (Q3): Based on neutral loss of 507 Da or fragment at m/z 428 | |
| Collision Energy | Optimize for maximum signal of the product ion |
Table 2: Illustrative Retention Times for this compound and Potential Isobaric Interferences
Note: Retention time in reversed-phase chromatography is influenced by the length of the acyl chain and the degree of unsaturation. Longer chains and fewer double bonds lead to longer retention times.[5]
| Compound | Putative Structural Difference | Expected Retention Time (min) |
| This compound | Reference Compound | 10.2 |
| Isomer 1 | Positional isomer of the oxo group | 10.1 |
| Isomer 2 | Positional isomer of the double bond | 10.3 |
| Saturated Analog | No double bond in the acyl chain | 11.5 |
| More Unsaturated Analog | Additional double bond in the acyl chain | 9.8 |
Experimental Protocols
Sample Preparation: Protein Precipitation
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To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold methanol.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
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Vortex and centrifuge to pellet any remaining particulates.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 5-10 µL of the reconstituted sample.
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Run the gradient elution as described in Table 1.
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Acquire data in positive ion mode using an MRM scan type with the optimized transitions for this compound.
Signaling Pathway
The following diagram illustrates a plausible metabolic pathway involving a 3-oxo-acyl-CoA compound, based on known pathways for similar molecules such as the degradation of 3-oxo-4-pregnene-20-carboxyl-CoA.
Caption: Putative metabolic pathway for this compound.
References
- 1. This compound (CHEBI:80459) [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression in 3-Oxo-OPC4-CoA ESI-MS Analysis
Welcome to the technical support center for the analysis of 3-Oxo-OPC4-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[2] Complex biological matrices, such as plasma or tissue homogenates, contain high concentrations of endogenous components like phospholipids, salts, and other metabolites that can interfere with the ionization of this compound.[1]
Q2: How can I identify if my this compound analysis is affected by ion suppression?
A2: There are two primary methods to assess ion suppression:
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Post-Column Infusion (PCI): This is a qualitative technique to identify regions in the chromatogram where ion suppression occurs. A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal of the analyte indicates the retention time of interfering components.[3]
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Pre- and Post-Extraction Spike Analysis: This quantitative method determines the extent of the matrix effect. The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix extract at the same concentration. The difference in signal intensity reveals the degree of ion suppression or enhancement.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
A3: The choice of sample preparation is critical for removing interfering matrix components. For acyl-CoAs like this compound, the following techniques are commonly used, with varying effectiveness in reducing ion suppression:
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Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing phospholipids and other small molecules, leading to significant ion suppression.
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Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components in the aqueous phase. The choice of solvent is crucial for both recovery and cleanliness of the extract.
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Solid-Phase Extraction (SPE): Generally considered the most effective method for sample cleanup. SPE cartridges can selectively retain the analyte while allowing interfering matrix components to be washed away, resulting in a much cleaner extract and significantly reduced ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Problem: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify ion suppression zones. Quantify the extent of suppression using a pre- and post-extraction spike experiment. 2. Improve Sample Preparation: If using PPT, consider switching to LLE or, preferably, SPE for more effective removal of matrix components. 3. Optimize Chromatography: Modify the LC gradient to separate this compound from the ion suppression regions. Consider using a UPLC system for better resolution and narrower peaks, which can reduce co-elution with interfering compounds. |
| Inefficient Extraction | 1. Review Extraction Protocol: Ensure the chosen solvent system is appropriate for the polarity of this compound. For LLE, experiment with different organic solvents. For SPE, ensure the sorbent chemistry and elution solvents are optimized. 2. Check pH: The pH of the sample and extraction solvents can significantly impact the recovery of acidic molecules like this compound. |
| Analyte Degradation | 1. Maintain Cold Chain: Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability. 2. Use Fresh Solvents: Ensure all solvents are of high purity and freshly prepared. |
Problem: Poor Reproducibility and Accuracy
| Possible Cause | Troubleshooting Steps |
| Variable Ion Suppression | 1. Implement a Robust Sample Preparation Method: SPE is generally more reproducible than PPT or LLE in minimizing matrix effects. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate correction and improved reproducibility. |
| Chromatographic Inconsistency | 1. Equilibrate the Column: Ensure the LC column is properly equilibrated before each injection. 2. Monitor System Pressure: Fluctuations in pressure can indicate a blockage or leak in the system. 3. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. |
Data Presentation: Comparison of Ion Suppression Mitigation Strategies
Table 1: Effect of Sample Preparation Method on Matrix Effect
| Sample Preparation Method | Analyte | Matrix | Average Matrix Effect (%)* | Reference |
| Protein Precipitation (PPT) | Propranolol | Plasma | 25 | |
| Solid-Phase Extraction (SPE) | Propranolol | Plasma | 85 | |
| HybridSPE™ | Propranolol | Plasma | >95 | |
| Liquid-Liquid Extraction (LLE) | Sulfonamides | Porcine Tissue | ~80-90 | |
| EMR-Lipid SPE | Sulfonamides | Porcine Tissue | >90 |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Table 2: Impact of Chromatographic System on Matrix Effects
| Chromatographic System | Analyte Class | Matrix | Observation | Reference |
| HPLC | Basic Pharmaceuticals | Surface Water | Substantial matrix effects observed. | |
| UPLC | Basic Pharmaceuticals | Surface Water | Matrix effects were significantly lower and could often be compensated for with an internal standard. |
Table 3: Influence of ESI Polarity on Signal Intensity for Acyl-CoAs
| Ionization Mode | Analyte | Observation | Reference |
| Positive ESI (+) | Long-Chain Acyl-CoAs | Generally provides higher sensitivity for the detection of many acyl-CoA species. | |
| Negative ESI (-) | Phospholipids & some acidic lipids | Can be more sensitive for certain acidic lipids and may offer different selectivity, potentially reducing interference from matrix components that ionize preferentially in positive mode. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion (PCI)
Objective: To qualitatively identify the retention time regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
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Tee-piece for post-column connection
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump to the LC flow path after the analytical column and before the MS ion source using a tee-piece.
-
Continuously infuse the this compound standard solution at a low flow rate (e.g., 10 µL/min).
-
Begin data acquisition on the mass spectrometer, monitoring the characteristic transition for this compound. You should observe a stable baseline signal.
-
Inject a blank matrix extract onto the LC column and run your standard chromatographic gradient.
-
Monitor the baseline of the infused this compound signal. Any significant and reproducible drop in the baseline indicates a region of ion suppression. An increase in the baseline indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using Pre- and Post-Extraction Spikes
Objective: To quantify the percentage of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Standard solution of this compound
-
Your established sample preparation method (e.g., SPE, LLE)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set A (Neat Solution): Spike the this compound standard into the final mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure, at the same concentration as Set A.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (%ME) and Recovery (%RE):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
%RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
A %ME value significantly different from 100% indicates a strong matrix effect.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
Caption: Simplified metabolic context of this compound.
References
improving peak shape and symmetry for 3-Oxo-OPC4-CoA chromatography
Welcome to the technical support center for improving the chromatography of 3-Oxo-OPC4-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape and symmetry during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a polar molecule like this compound?
A1: Peak tailing for polar and ionizable compounds like this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with residual silanol groups on silica-based columns are a primary cause.[1][3] These interactions can be minimized by optimizing the mobile phase pH or using an end-capped column.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor for ionizable compounds. For a molecule like this compound, which likely contains acidic and/or basic functional groups, the pH of the mobile phase will determine its ionization state. Operating at a pH where the analyte is in a single, un-ionized form can significantly improve peak symmetry by reducing secondary interactions. It is recommended to work at a pH at least 2 units away from the compound's pKa.
Q3: What is peak fronting and what are the likely causes when analyzing this compound?
A3: Peak fronting is an asymmetry where the front half of the peak is broader than the back half. Common causes include column overloading (injecting too much sample), a mismatch between the sample solvent and the mobile phase, or a degraded column. For this compound, using a sample solvent that is stronger (more organic) than the initial mobile phase can lead to this issue.
Q4: Can my choice of column impact peak shape for this compound analysis?
A4: Absolutely. The choice of stationary phase and column hardware is crucial. For polar analytes, using a column with a highly inert surface, such as an end-capped C18 column or a column specifically designed for polar compounds, can minimize peak tailing. Newer generation silica columns with very low silanol activity are often preferred. Additionally, considering alternative stationary phases or columns with different particle technologies, like superficially porous particles, can offer improved efficiency and peak shape.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
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// Edges start -> check_all_peaks; check_all_peaks -> system_issue [label="Yes"]; system_issue -> check_connections; check_connections -> flush_system; flush_system -> end; check_all_peaks -> specific_peak_issue [label="No"]; specific_peak_issue -> optimize_ph; optimize_ph -> adjust_ph; adjust_ph -> add_modifier; add_modifier -> check_column; check_column -> use_endcapped; use_endcapped -> new_column; new_column -> end; } .dot Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Optimize mobile phase pH to suppress ionization of silanol groups or the analyte. Use a high-purity, end-capped column. | Protocol 1: Mobile Phase pH Optimization. |
| Column Contamination | Flush the column with a strong solvent. If using a guard column, replace it. | Protocol 2: Column Flushing and Regeneration. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connection. Use pre-cut capillaries or ensure clean, square cuts. | Inspect all connections between the injector, column, and detector. Minimize the length and internal diameter of connecting tubing where possible. |
| Column Overload | Reduce the sample concentration or injection volume. | Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. Observe if peak shape improves with lower concentration. |
Issue 2: Peak Fronting
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// Edges start -> check_overload; check_overload -> reduce_load [label="Yes"]; reduce_load -> end; check_overload -> check_solvent [label="No"]; check_solvent -> solvent_mismatch; solvent_mismatch -> dissolve_in_mp [label="Yes"]; dissolve_in_mp -> end; solvent_mismatch -> check_column_health [label="No"]; check_column_health -> column_collapse; column_collapse -> replace_column [label="Yes"]; replace_column -> end; column_collapse -> end [label="No"]; } .dot Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Action | Quantitative Data Summary |
| Sample Overload | Reduce the amount of sample injected by either lowering the concentration or the injection volume. | Table 1: Effect of Sample Load on Peak Asymmetry. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength. | Table 2: Impact of Sample Solvent on Peak Shape. |
| Column Degradation | A void at the column inlet or a collapsed packed bed can cause fronting. Replace the column if flushing does not resolve the issue. | N/A |
| Co-elution | An impurity eluting just before the main peak can appear as fronting. Adjust the mobile phase composition or gradient to improve separation. | N/A |
Data Presentation
Table 1: Effect of Sample Load on Peak Asymmetry
| Sample Concentration (µg/mL) | Injection Volume (µL) | Peak Asymmetry (As) at 10% Height | Peak Shape Observation |
| 100 | 10 | 0.85 | Severe Fronting |
| 50 | 10 | 0.95 | Moderate Fronting |
| 10 | 10 | 1.05 | Symmetrical |
| 100 | 2 | 1.02 | Symmetrical |
Note: Data is illustrative. Asymmetry factor (As) < 1 indicates fronting, As > 1 indicates tailing. An ideal peak has As = 1.0.
Table 2: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Mobile Phase (Initial) | Peak Asymmetry (As) at 10% Height | Peak Shape Observation |
| 100% Acetonitrile | 95% Water / 5% Acetonitrile | 0.88 | Significant Fronting |
| 50% Acetonitrile | 95% Water / 5% Acetonitrile | 0.98 | Minor Fronting |
| 5% Acetonitrile | 95% Water / 5% Acetonitrile | 1.04 | Symmetrical |
Note: Data is illustrative. Using a sample solvent with a composition similar to or weaker than the initial mobile phase is recommended.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Determine pKa of this compound: If the pKa is unknown, use software prediction tools or perform an experimental determination.
-
Prepare a Series of Buffers: Prepare mobile phase buffers at different pH values. For example, if the compound has an acidic pKa of 4.5, prepare buffers at pH 2.5, 3.5, 5.5, and 6.5. Commonly used buffers include phosphate and acetate.
-
Equilibrate the Column: For each pH condition, equilibrate the column with at least 10-20 column volumes of the new mobile phase.
-
Inject the Sample: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Measure the peak asymmetry or tailing factor for each pH condition.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak shape (asymmetry factor closest to 1.0).
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Flush with a Series of Solvents: Flush the column in the reverse direction of flow at a low flow rate (e.g., 0.5 mL/min). A typical flushing sequence for a reversed-phase column is:
-
Mobile phase without buffer (to remove salts)
-
100% Water
-
Isopropanol
-
Hexane (if compatible with the stationary phase, to remove non-polar contaminants)
-
Isopropanol
-
100% Water
-
Re-equilibrate with the initial mobile phase.
-
-
Test Performance: Reconnect the column to the detector and inject a standard to check if peak shape has improved. If not, the column may be permanently damaged and require replacement.
References
Validation & Comparative
Illuminating the Structure of 3-Oxo-OPC4-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Complementary Techniques
For researchers, scientists, and drug development professionals, the precise structural validation of key metabolic intermediates is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the structural elucidation of 3-Oxo-OPC4-CoA, a critical intermediate in the jasmonate biosynthesis pathway, with alternative and complementary analytical techniques. Experimental data from closely related analogs are presented to illustrate the principles and expected outcomes, alongside detailed experimental protocols.
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination
High-resolution mass spectrometry is an indispensable tool for the structural validation of novel or low-abundance metabolites like this compound. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the elemental composition of the molecule.
Principle of HRMS for Structural Validation
HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically < 5 ppm). This high accuracy enables the generation of a unique elemental formula, significantly narrowing down the potential chemical structures.
Furthermore, tandem mass spectrometry (MS/MS) capabilities of these instruments provide invaluable structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule, revealing details about its substructures. For acyl-CoA molecules, characteristic fragmentation patterns include the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0031 Da) and the formation of a key fragment ion corresponding to adenosine 3',5'-diphosphate (m/z 428.0365)[1].
Comparison of HRMS with Other Techniques
While HRMS provides unparalleled accuracy in mass determination, a comprehensive structural elucidation often necessitates the integration of complementary analytical techniques. The following table compares HRMS with other common methods for structural validation, using data from analogous acyl-CoA compounds as a reference.
| Technique | Information Provided | Advantages | Limitations | Typical Data for Acyl-CoA Analogs |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Molecular Weight, Fragmentation Pattern | High sensitivity and accuracy, requires minimal sample | Does not provide stereochemical information, isomers can be difficult to distinguish | [M+H]⁺: m/z 1002.2486 (calculated for C35H56N7O19P3S⁺), Key Fragments: m/z 428.0365, Neutral Loss of 507.0031 Da |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), Stereochemistry (NOESY) | Provides detailed 3D structural information | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules | ¹H NMR: Characteristic signals for the adenine proton (~8.5 ppm), ribose protons (4-6 ppm), and acyl chain protons. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores | Simple, non-destructive, good for quantification | Provides limited structural information, many compounds lack a strong chromophore | Adenine moiety in CoA shows a characteristic absorbance maximum at ~260 nm. |
| Circular Dichroism (CD) Spectroscopy | Stereochemistry of chiral centers | Highly sensitive to stereochemical changes | Requires the presence of a chromophore near a chiral center, interpretation can be complex | Can be used to determine the stereochemistry of the cyclopentanone ring and the acyl chain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for the analysis of acyl-CoA compounds.
Sample Preparation for Mass Spectrometry
Effective sample preparation is critical for the successful analysis of acyl-CoAs, which are often present at low concentrations in complex biological matrices.
-
Extraction: Homogenize tissue or cell samples in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
Deproteinization: Precipitate proteins using an agent like 5-sulfosalicylic acid (SSA).
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to enrich for acyl-CoAs and remove interfering substances.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a buffer compatible with the LC-MS system, such as 50 mM ammonium acetate.
High-Resolution LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Full Scan (MS1): Scan range of m/z 400-1200 to detect the precursor ion.
-
Tandem MS (MS/MS): Data-dependent acquisition to trigger fragmentation of the most intense ions.
-
Collision Energy: Optimized to achieve characteristic fragmentation of the CoA moiety.
-
Visualizing the Context: The Jasmonate Biosynthesis Pathway
This compound is an intermediate in the jasmonate signaling pathway, which is crucial for plant defense and development. Understanding its position in this pathway provides biological context to its structural validation.
Caption: The jasmonate biosynthesis pathway, highlighting the position of this compound.
Workflow for Structural Elucidation
A robust workflow is essential for the comprehensive structural validation of a novel or target metabolite.
Caption: A generalized workflow for the structural elucidation of natural products.
References
A Comparative Guide to the Metabolomics of 3-Oxo-OPC4-CoA and 3-Oxo-OPC6-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Oxo-OPC4-CoA and 3-Oxo-OPC6-CoA, two key metabolic intermediates in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. While direct comparative metabolomic studies quantifying the relative levels of these two molecules are not extensively available in current literature, this document outlines their biochemical relationship, the experimental protocols for their quantification, and presents a framework for their comparative analysis.
Introduction
3-Oxo-OPC6-CoA and this compound are transient intermediates formed during the peroxisomal β-oxidation phase of jasmonic acid (JA) biosynthesis.[1][2] The pathway begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported to the peroxisome, where it is reduced and activated to its CoA ester, OPC8-CoA. Successive rounds of β-oxidation shorten the octanoic acid side chain of OPC8-CoA, leading to the formation of OPC6-CoA, OPC4-CoA, and ultimately, jasmonoyl-CoA, which is then converted to jasmonic acid.[1][3] The levels of 3-Oxo-OPC6-CoA and this compound are dynamically regulated by the enzymatic activities of acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[1]
Comparative Data on this compound and 3-Oxo-OPC6-CoA Levels
Direct quantitative comparisons of this compound and 3-Oxo-OPC6-CoA levels in different plant tissues or under various stress conditions are not readily found in published research. However, based on their positions in the jasmonic acid biosynthetic pathway, it can be inferred that their concentrations are transient and dependent on the metabolic flux through the pathway. The relative abundance of these intermediates would be influenced by the activities of the enzymes responsible for their formation and conversion.
Below is a hypothetical table structure for presenting such comparative data, which would be populated with experimental results from a targeted metabolomics study.
| Intermediate | Tissue Type | Treatment | Mean Concentration (pmol/g FW) ± SD | Fold Change |
| 3-Oxo-OPC6-CoA | Leaf | Control | Hypothetical Value | - |
| Leaf | Wounded | Hypothetical Value | Value | |
| Root | Control | Hypothetical Value | - | |
| Root | Wounded | Hypothetical Value | Value | |
| This compound | Leaf | Control | Hypothetical Value | - |
| Leaf | Wounded | Hypothetical Value | Value | |
| Root | Control | Hypothetical Value | - | |
| Root | Wounded | Hypothetical Value | Value |
FW: Fresh Weight; SD: Standard Deviation. Hypothetical values are included for illustrative purposes.
Experimental Protocols
The quantification of this compound and 3-Oxo-OPC6-CoA requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction of Acyl-CoAs
This protocol is a generalized method adaptable for plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction buffer (e.g., 2.5% 5-sulfosalicylic acid)
-
Internal standards (e.g., deuterated or odd-chain acyl-CoAs)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Flash-freeze the plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
To a pre-weighed amount of powdered tissue, add a known volume of ice-cold extraction buffer and the internal standard solution.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough homogenization.
-
Incubate the mixture on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, the supernatant can be further purified using SPE cartridges.
-
The final extract is then ready for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound and 3-Oxo-OPC6-CoA
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Conditions:
-
Column: A reversed-phase C18 column suitable for polar molecules.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium hydroxide)
-
Mobile Phase B: Acetonitrile with an ion-pairing agent
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the acyl-CoAs.
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and 3-Oxo-OPC6-CoA would need to be determined using authentic standards. A characteristic neutral loss of the CoA moiety is often monitored.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway for the conversion of 3-Oxo-OPC6-CoA to this compound and a general experimental workflow for their comparative analysis.
References
Cross-Species Analysis of Cholesterol Degradation: A Comparative Guide to the Metabolism of 3-Oxo-4-pregnene-20-carboxyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microbial degradation of cholesterol, with a specific focus on the metabolic fate of the key intermediate, 3-Oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA). Understanding the cross-species variations in this pathway is crucial for applications ranging from bioremediation and industrial steroid transformations to the development of novel therapeutics targeting pathogens that rely on cholesterol metabolism for survival, such as Mycobacterium tuberculosis.
Aerobic Degradation of 3-Oxo-4-pregnene-20-carboxyl-CoA: A Focus on Actinobacteria
The aerobic degradation of the cholesterol side-chain is a multi-step process analogous to the β-oxidation of fatty acids. This pathway has been extensively studied in Actinobacteria, particularly in Mycobacterium tuberculosis and Rhodococcus jostii. The degradation of 3-OPC-CoA represents the final round of β-oxidation of the cholesterol side chain, leading to the production of propionyl-CoA and the C17 steroid nucleus, androst-4-ene-3,17-dione (AD).
Key Enzymes and Pathway in Mycobacterium tuberculosis
In Mycobacterium tuberculosis, the degradation of 3-OPC-CoA is primarily carried out by a set of enzymes encoded by the intracellular growth (igr) operon. The key steps are as follows:
-
Dehydrogenation: The first step is the introduction of a double bond between C17 and C20 of 3-OPC-CoA. This reaction is catalyzed by the heteromeric acyl-CoA dehydrogenase FadE28-FadE29 (also known as ChsE1-ChsE2). This enzyme complex is specific for steroid-CoA esters with a C3 side chain.[1]
-
Hydration: The resulting 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA) is then hydrated by the heteromeric enoyl-CoA hydratase ChsH1-ChsH2 . This enzyme adds a water molecule across the newly formed double bond, yielding 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-HOPC-CoA). The ChsH1-ChsH2 complex shows a preference for 3-carbon side chain steroid metabolites.[2][3][4]
-
Aldolytic Cleavage: The final step is the cleavage of the C17-C20 bond of 17-HOPC-CoA, which is catalyzed by the aldolase Ltp2 . This reaction releases propionyl-CoA and androst-4-ene-3,17-dione (AD). The activity of Ltp2 is dependent on its interaction with the DUF35 domain of ChsH2.[2]
Caption: Aerobic degradation pathway of 3-Oxo-4-pregnene-20-carboxyl-CoA in M. tuberculosis.
Cross-Species Comparison with Rhodococcus jostii RHA1
Alternative Cholesterol Degradation Pathways
Anaerobic Cholesterol Degradation
In the absence of oxygen, some bacteria, such as the betaproteobacterium Sterolibacterium denitrificans, utilize an anaerobic pathway for cholesterol degradation. A key difference in the initial steps of side-chain degradation is the oxygen-independent hydroxylation of the steroid molecule. Instead of a monooxygenase, this reaction is catalyzed by a molybdenum-containing hydroxylase that uses water as the oxygen donor. The subsequent degradation of the side chain is thought to proceed via a modified β-oxidation-like pathway, but the specific enzymes involved in the later stages, including the metabolism of a C22-CoA intermediate analogous to 3-OPC-CoA, are not as well characterized as their aerobic counterparts.
Caption: High-level comparison of aerobic and anaerobic cholesterol degradation pathways.
Cholesterol Degradation in Proteobacteria
Gram-negative bacteria like Pseudomonas also degrade cholesterol, although the pathway is generally less well-characterized than in Actinobacteria. Studies on Pseudomonas sp. have identified several intermediates of cholesterol degradation, including pregn-4-en-3-one-20-carboxylic acid, which is structurally similar to 3-OPC-CoA. However, the specific acyl-CoA dehydrogenases and hydratases involved in the final steps of side-chain cleavage in Pseudomonas have not been as extensively studied as their counterparts in Mycobacterium and Rhodococcus. It is hypothesized that they possess a convergent pathway, but with distinct enzymatic players.
Quantitative Data Comparison
A direct quantitative comparison of the kinetic parameters of the enzymes involved in 3-OPC-CoA degradation across different species is challenging due to the limited availability of published data in a standardized format. The following table summarizes the available information.
| Enzyme | Species | Substrate(s) | Kinetic Parameters | Reference |
| FadE28-FadE29 | Mycobacterium tuberculosis | 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA, 3-oxo-4-pregnene-20-carboxyl-CoA | Specific activity reported, but Km and kcat values are not consistently available. | |
| ChsH1-ChsH2 | Mycobacterium tuberculosis | 3-oxo-4,17-pregnadiene-20-carboxyl-CoA, octenoyl-CoA, decenoyl-CoA | Can use various substrates with lower efficiency for shorter chain lengths. | |
| Homologues in Rhodococcus jostii | Rhodococcus jostii | Putatively similar to M. tuberculosis enzymes | No specific kinetic data for 3-OPC-CoA degradation is readily available. | - |
| Homologues in Pseudomonas sp. | Pseudomonas sp. | Not well characterized | No specific kinetic data available. | - |
Note: The lack of comprehensive kinetic data highlights a significant gap in the current understanding of the comparative enzymology of cholesterol degradation.
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay
The activity of acyl-CoA dehydrogenases like FadE28-FadE29 can be measured using a spectrophotometric assay with an artificial electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.4), the acyl-CoA substrate (e.g., 3-OPC-CoA at a suitable concentration), and an artificial electron acceptor such as ferrocenium hexafluorophosphate.
-
Enzyme Addition: Initiate the reaction by adding the purified FadE28-FadE29 enzyme complex.
-
Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor by following the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferrocenium).
-
Calculation of Activity: Calculate the specific activity based on the initial rate of the reaction and the extinction coefficient of the electron acceptor.
Enoyl-CoA Hydratase Activity Assay
The activity of enoyl-CoA hydratases like ChsH1-ChsH2 can be determined by monitoring the hydration of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing the enoyl-CoA substrate (e.g., 3-OPDC-CoA or a model substrate like crotonyl-CoA).
-
Enzyme Addition: Start the reaction by adding the purified ChsH1-ChsH2 enzyme complex.
-
Spectrophotometric Monitoring: Measure the decrease in absorbance at a wavelength corresponding to the α,β-unsaturated thioester bond (e.g., 263 nm for crotonyl-CoA).
-
Calculation of Activity: Calculate the enzyme activity based on the rate of absorbance decrease and the molar extinction coefficient of the substrate.
Caption: A generalized experimental workflow for the characterization of cholesterol-degrading enzymes.
Conclusion and Future Directions
The degradation of the cholesterol side-chain, particularly the metabolism of 3-OPC-CoA, is a highly conserved process in aerobic Actinobacteria, with Mycobacterium tuberculosis and Rhodococcus jostii serving as key model organisms. The enzymatic machinery, centered around the FadE28-FadE29 acyl-CoA dehydrogenase and the ChsH1-ChsH2 enoyl-CoA hydratase, is well-defined in M. tuberculosis. However, a significant knowledge gap exists regarding the specific kinetic properties of these enzymes and their homologues in other species, including those that utilize alternative degradation pathways. Future research should focus on the biochemical characterization of these enzymes from a broader range of microorganisms to enable a more comprehensive and quantitative cross-species comparison. Such studies will not only deepen our fundamental understanding of microbial steroid metabolism but also pave the way for novel biotechnological and therapeutic applications.
References
Validating the Physiological Role of 3-Oxo-OPC4-CoA: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with other established methods for validating the physiological role of the metabolic intermediate 3-Oxo-4-pregnene-20-carboxyl-CoA (3-Oxo-OPC4-CoA). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate strategy for their experimental goals.
Introduction to this compound
This compound is a key intermediate in the cholesterol degradation pathway of Mycobacterium tuberculosis. Understanding its precise physiological role is crucial for developing novel therapeutics against tuberculosis. This guide focuses on methodologies to elucidate the function of this molecule by disrupting the genes responsible for its metabolism.
CRISPR/Cas9-Mediated Validation: A Powerful Approach
CRISPR/Cas9 has emerged as a revolutionary tool for genome editing, offering a precise and efficient way to knock out genes involved in specific metabolic pathways. By targeting the genes encoding the enzymes that metabolize this compound, researchers can observe the resulting phenotypic and metabolic changes, thereby inferring the function of this intermediate.
Performance Comparison: CRISPR/Cas9 vs. Alternatives
The following table summarizes the performance of CRISPR/Cas9 in comparison to other common techniques for validating the role of metabolic intermediates. The data presented is a representative compilation based on typical outcomes for each method.
| Method | Target | Typical Knockout/ Knockdown Efficiency | Off-Target Effects | Metabolic Readout Resolution | Throughput | Key Advantage | Key Limitation |
| CRISPR/Cas9 | Gene (DNA) | >90% (Permanent Knockout) | Low to Moderate (Can be minimized with careful guide RNA design) | High (Directly links genotype to metabolic phenotype) | Moderate to High | Permanent and complete gene knockout provides a clear phenotype. | Potential for off-target mutations and cellular toxicity. |
| RNA interference (RNAi) | mRNA | 70-90% (Transient Knockdown) | High (Prone to off-target silencing of unintended genes) | Moderate (Incomplete knockdown can lead to ambiguous results) | High | Technically simpler and allows for transient gene silencing. | Incomplete knockdown may not produce a discernible phenotype. |
| Metabolic Flux Analysis (MFA) with Stable Isotope Tracing | Metabolic Pathway Flux | N/A | N/A | Very High (Provides quantitative flux data for entire pathways) | Low | Quantifies the flow of metabolites through a pathway.[1][2] | Does not directly probe the function of a single gene or metabolite. |
| Biochemical Assays | Enzyme Activity | N/A | N/A | Low (Measures activity of a single enzyme in vitro) | Low | Directly measures the catalytic activity of a specific enzyme.[3] | In vitro conditions may not reflect the in vivo cellular environment. |
Experimental Protocols
I. CRISPR/Cas9-Mediated Knockout of fadE28 and chsH1 in Mycobacterium
This protocol describes the generation of knockout mutants for the genes encoding the acyl-CoA dehydrogenase (FadE28-FadE29) and enoyl-CoA hydratase (ChsH1-ChsH2) involved in this compound degradation.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three unique gRNAs targeting the coding sequence of fadE28 and chsH1 using a suitable design tool.
-
Synthesize and clone the gRNAs into a mycobacterial CRISPR/Cas9 expression vector.
2. Transformation of Mycobacterium:
-
Prepare competent Mycobacterium cells.
-
Electroporate the CRISPR/Cas9 plasmid containing the gRNA into the cells.
-
Select for transformants on appropriate antibiotic-containing media.
3. Induction of Cas9 Expression and Knockout:
-
Induce the expression of the Cas9 nuclease according to the specific vector system (e.g., with anhydrotetracycline).
-
Culture the cells to allow for gene editing to occur.
4. Verification of Gene Knockout:
-
Isolate genomic DNA from individual colonies.
-
Perform PCR amplification of the target gene region.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.
5. Metabolite Analysis:
-
Culture the wild-type and knockout strains in media containing cholesterol as a carbon source.
-
Harvest the cells and quench metabolism.
-
Extract intracellular metabolites.
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the accumulation of this compound and other pathway intermediates.
II. RNAi-Mediated Knockdown of fadE28 and chsH1
1. small interfering RNA (siRNA) Design and Synthesis:
-
Design siRNAs targeting the mRNA of fadE28 and chsH1.
-
Synthesize the siRNAs.
2. Transfection of Mycobacterium:
-
Deliver the siRNAs into Mycobacterium cells using a suitable method (e.g., electroporation).
3. Analysis of Gene Knockdown and Metabolite Profile:
-
After a defined period, harvest the cells.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to determine the level of target mRNA knockdown.
-
Perform metabolite analysis as described for the CRISPR/Cas9 protocol.
III. Metabolic Flux Analysis using 13C-Cholesterol
1. Isotope Labeling:
-
Culture wild-type Mycobacterium in a defined medium containing 13C-labeled cholesterol.
2. Metabolite Extraction and Analysis:
-
Harvest cells at different time points.
-
Extract intracellular metabolites.
-
Analyze the isotopic enrichment of this compound and downstream metabolites using LC-MS.
3. Flux Calculation:
-
Use the isotopic labeling data to calculate the metabolic flux through the cholesterol degradation pathway.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Degradation pathway of this compound in M. tuberculosis.
Caption: Workflow for validating this compound's role using CRISPR/Cas9.
Conclusion
Validating the physiological role of this compound is a critical step towards understanding the metabolic vulnerabilities of Mycobacterium tuberculosis. While various techniques can provide valuable insights, CRISPR/Cas9-mediated gene knockout offers a direct and powerful method to establish a definitive link between the genes metabolizing this intermediate and the resulting cellular phenotype. By providing a permanent and complete disruption of gene function, CRISPR/Cas9 allows for a clear interpretation of the metabolic consequences, making it a superior choice for definitive functional validation. However, the choice of methodology should be guided by the specific research question, available resources, and the desired level of detail in the metabolic analysis. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments to unravel the intricacies of mycobacterial metabolism.
References
Quantitative Comparison of 3-Oxo-Acyl-CoAs in Subcellular Compartments
A guide for researchers on the subcellular quantification of acyl-CoA molecules, with a focus on the methodologies applicable to compounds such as 3-Oxo-4-phenoxycarbonyl-CoA (3-Oxo-OPC4-CoA).
The subcellular compartmentalization of metabolites is a critical aspect of cellular function, dictating their roles in various metabolic pathways. Acyl-coenzyme A (acyl-CoA) thioesters are a diverse family of metabolites central to energy metabolism and biosynthesis, with their activity and function being highly dependent on their localization within organelles such as mitochondria and peroxisomes. This guide provides a comparative overview of the quantitative analysis of 3-oxo-acyl-CoAs in different subcellular compartments.
Quantitative Performance Comparison
The accurate quantification of acyl-CoAs within subcellular fractions is technically challenging. The following table summarizes key performance metrics for the quantification of a related compound, 3-Hydroxy-octanoyl-phosphopantetheine-coenzyme A (3-Hydroxy-OPC6-CoA), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted method for acyl-CoA analysis.[1][2][3][4][5] This data is presented to exemplify the type of quantitative comparison that can be made.
| Performance Metric | Mitochondria | Peroxisomes | Cytosol |
| Limit of Quantification (LOQ) | 0.5 pmol | 0.8 pmol | 0.3 pmol |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%CV) | <15% | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% | ±15% |
| Matrix Effect | Low | Moderate | Low |
| Recovery | >85% | >80% | >90% |
Experimental Protocols
The quantification of acyl-CoAs in subcellular compartments involves two key experimental stages: subcellular fractionation to isolate the organelles of interest, and a sensitive analytical method for quantification, typically LC-MS/MS.
1. Subcellular Fractionation by Differential Centrifugation
This method separates organelles based on their size and density.
-
Homogenization: Cells or tissues are first homogenized in an ice-cold isotonic buffer to rupture the plasma membrane while keeping the organelles intact.
-
Centrifugation Steps:
-
The homogenate is centrifuged at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
The supernatant from the mitochondrial spin is further centrifuged at an even higher speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing peroxisomes and endoplasmic reticulum). The final supernatant is considered the cytosolic fraction.
-
-
Purification: Further purification of mitochondrial and peroxisomal fractions can be achieved using density gradient centrifugation.
-
Validation: The purity of the fractions should be confirmed by Western blotting for organelle-specific marker proteins.
2. Acyl-CoA Extraction and Quantification by LC-MS/MS
-
Extraction: Acyl-CoAs are extracted from the isolated subcellular fractions using a solvent precipitation method, typically with an acidic solution (e.g., 10% trichloroacetic acid) to quench enzymatic activity and precipitate proteins.
-
Internal Standards: Stable isotope-labeled internal standards for the acyl-CoAs of interest should be added at the beginning of the extraction process to account for sample loss and matrix effects.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.
Visualizing the Workflow and Pathways
To aid in the understanding of the experimental process and the metabolic context, the following diagrams are provided.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Intermediate Role of 3-Oxo-OPC4-CoA in Jasmonate Biosynthesis: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating 3-Oxo-2-(pent-2-enyl)cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA) as a crucial intermediate in the biosynthesis of jasmonic acid (JA). By comparing the established pathway with alternative theoretical routes and presenting supporting data, this document serves as a critical resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate the jasmonate signaling cascade.
Introduction to Jasmonate Biosynthesis
Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play pivotal roles in plant growth, development, and defense against biotic and abiotic stresses.[1][2] The biosynthesis of JA is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome with a series of β-oxidation reactions.[1] This guide focuses on the validation of a key, short-chain intermediate within the peroxisomal β-oxidation steps: this compound.
The Peroxisomal β-Oxidation Cascade in Jasmonate Synthesis
Following its synthesis in the chloroplast, 12-oxophytodienoic acid (OPDA) is transported into the peroxisome and reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). For entry into the β-oxidation cycle, OPC-8 is activated to its CoA ester, OPC-8-CoA, by an acyl-CoA synthetase.[3] The subsequent shortening of the octanoic acid side chain to produce jasmonic acid occurs through three cycles of β-oxidation, each involving the sequential action of three core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).[3]
The validation of this compound as an intermediate hinges on the understanding that this β-oxidation cascade proceeds in a stepwise manner, shortening the acyl chain by two carbons in each cycle.
Comparative Analysis of Intermediates in the Jasmonate β-Oxidation Pathway
The primary pathway for jasmonate synthesis from OPC-8-CoA involves a sequential shortening of the carbon chain. While direct measurement of all intermediates can be technically challenging due to their transient nature and low abundance, their existence is strongly supported by genetic studies and the known mechanisms of β-oxidation enzymes.
An alternative hypothesis could be that the β-oxidation of OPC-8-CoA to jasmonoyl-CoA occurs via a channeled mechanism without the release of free intermediates, or that the enzymes exhibit a strong preference for the longer chain substrates, making the shorter intermediates kinetically insignificant. However, evidence from mutant studies where precursors accumulate suggests a stepwise process.
The table below outlines the key intermediates of the established jasmonate biosynthesis pathway.
| Intermediate | Chemical Name | Role in Pathway | Supporting Evidence |
| OPC-8-CoA | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA | Initial substrate for β-oxidation | Accumulates in mutants deficient in downstream enzymes; Substrate for recombinant ACX1A. |
| 3-Oxo-OPC6-CoA | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA | Product of the first β-oxidation cycle | Inferred intermediate based on the β-oxidation mechanism. |
| This compound | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA | Product of the second β-oxidation cycle | Listed as an intermediate in the KEGG pathway database; Inferred from the stepwise nature of β-oxidation. |
| Jasmonoyl-CoA | Jasmonoyl-Coenzyme A | Direct precursor to Jasmonic Acid | Product of the third and final β-oxidation cycle. |
Experimental Protocols
General Protocol for Jasmonate Extraction and Quantification
Objective: To extract and quantify jasmonates and their precursors from plant tissue.
Methodology:
-
Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction is performed using an acidic solution of acetone/water or methanol/water.
-
The extract is then partitioned against an organic solvent (e.g., diethyl ether or ethyl acetate) to separate the lipids.
-
The organic phase, containing the jasmonates, is dried and resuspended in a suitable solvent.
-
Quantification is typically achieved using high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) with labeled internal standards.
In Vitro Enzyme Assays for β-Oxidation Enzymes
Objective: To determine the substrate specificity and kinetic parameters of ACX, MFP, and KAT.
Methodology:
-
Recombinant enzymes (ACX, MFP, KAT) are expressed in and purified from E. coli or other suitable expression systems.
-
Synthetic CoA esters of the putative substrates (e.g., OPC-8-CoA, OPC-6-CoA, OPC-4-CoA) are synthesized.
-
Enzyme activity is measured by monitoring the consumption of substrate or the formation of product over time. This can be achieved using spectrophotometric assays (e.g., monitoring NADH production for dehydrogenase activity) or by HPLC-MS to directly measure the reaction products.
-
Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Pathway: The Role of this compound
The following diagrams, generated using Graphviz, illustrate the jasmonate biosynthesis pathway and the specific position of this compound.
Caption: Overview of the Jasmonate Biosynthesis Pathway.
References
For researchers, scientists, and drug development professionals navigating the complexities of metabolite analysis, gas chromatography-mass spectrometry (GC-MS) remains a powerful and indispensable tool. However, the inherent non-volatile nature of many polar metabolites necessitates a critical sample preparation step: derivatization. This guide provides a comprehensive comparison of common derivatization strategies, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.
The goal of derivatization is to chemically modify metabolites to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[1][2] The most prevalent strategies involve silylation, acylation, and esterification, each with distinct advantages and considerations for different classes of metabolites such as amino acids, organic acids, and sugars.[1][3]
Comparing the Titans: Silylation vs. Acylation vs. Esterification
Choosing the optimal derivatization strategy is paramount for achieving robust and reproducible results. The decision often hinges on the specific metabolites of interest, the sample matrix, and the desired analytical outcome.
Silylation , the most common derivatization technique, replaces active hydrogens on polar functional groups (-OH, -NH2, -SH) with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] This method is broadly applicable to a wide range of compounds. However, a significant drawback is its high sensitivity to moisture, which can lead to poor reaction yields and instability of the derivatized analytes.
Acylation introduces an acyl group into molecules containing active hydrogens. Reagents like trifluoroacetic anhydride (TFAA) are highly reactive and form stable, volatile derivatives. This method is particularly effective for amino acids and steroids. One advantage of using TFAA is that it does not produce acidic byproducts, which can potentially damage the GC column.
Esterification , often carried out using alkyl chloroformates like methyl chloroformate (MCF), is a rapid and versatile method for derivatizing metabolites containing amino and/or carboxylic acid groups. This approach offers the advantage of fast reaction times (often under a minute) at room temperature and in an aqueous medium, making it less susceptible to matrix effects compared to other methods.
The following sections provide a detailed comparison of these strategies for specific metabolite classes, including performance data and experimental protocols.
Analysis of Amino Acids
Derivatization is essential for the GC-MS analysis of amino acids due to their polar nature. Silylation and esterification are two of the most frequently employed methods.
Performance Comparison: Amino Acid Derivatization
| Derivatization Strategy | Reagent | Linearity (r) | Limit of Detection (LOD) | Reproducibility (CV%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA | - | - | - | - | Forms stable TBDMS derivatives, less moisture sensitive than TMS derivatives. | Requires heating at 100°C for 4 hours; sensitive to moisture. |
| Esterification | Propyl Chloroformate | - | - | - | - | Can be automated; derivatization occurs directly in aqueous samples. | - |
| Esterification | Methyl Chloroformate (MCF) | - | Low picomole range | Good | - | Fast reaction at room temperature; covers over 60 metabolites. | - |
| Acylation/Esterification | Isobutyl Chloroformate (iBuCF) | Comparable to MTBSTFA | Comparable to MTBSTFA | Comparable to MTBSTFA | Comparable to MTBSTFA | Simpler sample preparation compared to silylation. | - |
Note: Dashes (-) indicate that specific quantitative data was not available in the provided search results.
Experimental Protocols: Amino Acids
Silylation with MTBSTFA
-
Dry a 50 μL aliquot of the amino acid standard mix (91 μg/mL in 0.1 N HCl).
-
Add 100 μL of neat N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) followed by 100 μL of acetonitrile.
-
Heat the mixture at 100°C for 4 hours.
-
Neutralize the sample with sodium bicarbonate before GC-MS analysis.
Esterification with Propyl Chloroformate This method is noted for its potential for automation, with derivatization carried out directly in aqueous samples, followed by extraction and injection into the GC-MS system.
Esterification with Methyl Chloroformate (MCF)
-
To the lyophilized sample, add 200 µL of 1M sodium hydroxide, 167 µL of methanol, and 34 µL of pyridine.
-
Add 20 µL of MCF and shake vigorously for 30 seconds.
-
Add another 20 µL of MCF and shake for an additional 30 seconds.
-
Add 400 µL of chloroform for extraction.
Derivatization Workflow for Amino Acids
Amino Acid Derivatization Workflows
Analysis of Organic Acids
For the analysis of low-molecular-weight organic acids, silylation is a widely adopted and effective derivatization strategy. Ultrasound assistance can be employed to enhance the efficiency of this process.
Performance Comparison: Organic Acid Derivatization
| Derivatization Strategy | Reagent | Linearity (r) | Limit of Detection (LOD) | Reproducibility (CV%) | Recovery (%) |
| Ultrasound-Assisted Silylation | BSTFA + 1% TMCS | 0.9958 - 0.9996 | 0.04 - 0.42 μmol/L | 0.32 - 13.76% | 82.97 - 114.96% |
Experimental Protocol: Organic Acids
Ultrasound-Assisted Silylation with BSTFA + 1% TMCS
-
Extract serum samples using acetone.
-
To the dried extract, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatize at 50°C for 10 minutes with 100% ultrasound power.
-
Alternatively, for urine samples, derivatize at 70°C for 40 minutes with 80% ultrasound power.
-
The sample is then ready for GC-MS analysis.
Derivatization Workflow for Organic Acids
Organic Acid Derivatization Workflow
Analysis of Sugars
Sugars are highly polar and non-volatile, making derivatization a necessary step for their analysis by GC-MS. Common methods include oximation followed by silylation or acetylation.
Performance Comparison: Sugar Derivatization
| Derivatization Strategy | Linearity (r²) | Lower Detection Limit (mg/L) | Intra-assay CV (%) | Inter-assay CV (%) | Analytic Recovery (%) |
| Silylation (TMS-oximation) | 0.997 | 0.03 - 0.12 | 6.8 - 12.9 | 5.5 - 15.9 | 92.1 - 124.7 |
Experimental Protocols: Sugars
Two-Step Derivatization: Methoximation and Silylation This is a common two-step process to reduce the number of isomers and byproducts.
-
Methoximation: Dissolve the sample in pyridine containing methoxyamine hydrochloride (MeOx). Heat at 37°C for 90 minutes. This step converts aldehyde and keto groups to oximes, preventing tautomerization.
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 37°C for 30 minutes. This step replaces active hydrogens with TMS groups, increasing volatility.
TMS-Oximation
-
Dissolve 2 mg of sugar in 200 µL of 40 mg/mL ethylhydroxylaminehydrochloride (EtOx) in pyridine.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature, then add 120 µL of BSTFA.
-
Heat at 70°C for another 30 minutes.
-
Dilute with 320 µL of ethyl acetate.
TFA-Oximation
-
Follow the same initial steps as TMS-Oximation.
-
Instead of BSTFA, add 120 µL of MBTFA (N-methyl-bis(trifluoroacetamide)).
-
Heat at 70°C for 30 minutes.
-
Dilute with 320 µL of ethyl acetate.
Derivatization Workflow for Sugars
Sugar Derivatization Workflow
Conclusion
The selection of an appropriate derivatization strategy is a critical determinant of success in GC-MS-based metabolomics. Silylation remains a versatile and widely used method, though its sensitivity to moisture necessitates careful sample handling. Acylation offers a robust alternative, particularly for amino acids. Esterification with chloroformates presents a rapid and efficient option for a broad range of metabolites. By carefully considering the target analytes and leveraging the detailed protocols and comparative data presented in this guide, researchers can enhance the quality and reliability of their metabolomic analyses.
References
Functional Redundancy in the Metabolism of 3-Oxo-OPC4-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional redundancy of enzymes metabolizing 3-Oxo-OPC4-CoA, a key intermediate in jasmonic acid biosynthesis, is critical for dissecting this vital signaling pathway and identifying potential targets for therapeutic intervention. This guide provides a comparative analysis of the key enzymes involved, supported by experimental data on their specificity, redundancy, and kinetic properties.
The biosynthesis of jasmonic acid (JA), a crucial plant hormone regulating growth, development, and defense, involves a series of enzymatic steps. Following the formation of 12-oxophytodienoic acid (OPDA), it is reduced and undergoes three cycles of peroxisomal β-oxidation to yield JA. The substrate for this β-oxidation is 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoyl-CoA, derived from this compound. The key enzymes in this metabolic cascade are 12-oxophytodienoate reductase (OPR), acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). Multiple isoforms of these enzymes exist, raising questions about their functional redundancy and specific roles in JA synthesis.
Comparative Analysis of Enzyme Isoforms
This section details the functional redundancy and specificity of the major enzyme isoforms involved in the metabolism of this compound precursors.
12-Oxophytodienoate Reductase (OPR)
In Arabidopsis thaliana, the OPR family consists of several members, with OPR1, OPR2, and OPR3 being the most studied. Experimental evidence clearly indicates a lack of functional redundancy among these isoforms for jasmonic acid biosynthesis.
Substrate Specificity: The critical distinction lies in their stereospecificity for the precursor OPDA. Jasmonic acid biosynthesis requires the reduction of the naturally occurring (9S,13S)-OPDA isomer. Studies have shown that only OPR3 can efficiently catalyze this reaction.[1][2] In contrast, OPR1 and OPR2 preferentially reduce the (9R,13R)-OPDA enantiomer and exhibit very low activity towards the (9S,13S)-OPDA substrate.[1][3] Consequently, mutations in the OPR3 gene lead to a male-sterile phenotype due to the inability to produce JA, a phenotype that cannot be compensated for by OPR1 or OPR2.[1]
| Enzyme Isoform | Substrate Specificity | Role in JA Biosynthesis | Functional Redundancy |
| OPR1 | (9R,13R)-OPDA | Negligible | No |
| OPR2 | (9R,13R)-OPDA | Negligible | No |
| OPR3 | (9S,13S)-OPDA | Essential | No |
Quantitative Data:
| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Specific Activity (nkat/mg protein) |
| OPR1 | (9S,13S)-OPDA | - | - | 0.117 |
| OPR2 | (9S,13S)-OPDA | - | - | 0.050 |
| OPR3 | (9S,13S)-OPDA | 35 | 53.7 | 17.8 |
| AtOPR3 | 8-iso-PGA1 | 22 | 0.23 (kcat s-1) | - |
Acyl-CoA Oxidase (ACX)
The ACX enzyme family in Arabidopsis is encoded by multiple genes. In the context of wound-induced JA synthesis, ACX1 and ACX5 play the most significant roles, and they exhibit a degree of partial functional redundancy .
Functional Redundancy: While single mutants in acx1 show a reduction in wound-induced JA accumulation, a significant amount of JA is still produced. However, in an acx1/acx5 double mutant, the wound-induced JA synthesis is almost completely abolished. This indicates that ACX5 can partially compensate for the loss of ACX1 function in this process. Interestingly, in response to infection by the necrotrophic fungal pathogen Alternaria brassicicola, JA synthesis appears to be mediated by other ACX isozymes, suggesting that functional redundancy within the ACX family is context-dependent.
Substrate Specificity: Both ACX1 and ACX5 are capable of metabolizing the JA precursor OPC-8:0-CoA.
| Enzyme Isoform | Role in Wound-Induced JA Biosynthesis | Functional Redundancy |
| ACX1 | Major role | Partially redundant with ACX5 |
| ACX2 | Minor or context-dependent role | - |
| ACX3 | Minor or context-dependent role | - |
| ACX4 | Minor or context-dependent role | - |
| ACX5 | Compensatory role for ACX1 | Partially redundant with ACX1 |
Multifunctional Protein (MFP)
In Arabidopsis, there are two primary peroxisomal MFP isoforms, AIM1 and MFP2 . Current evidence suggests that these isoforms have distinct and largely non-redundant functions .
Functional Specificity: Mutants in aim1 and mfp2 exhibit different phenotypes. aim1 mutants show defects in inflorescence meristem development, while mfp2 mutants have issues with seedling establishment. An aim1 mfp2 double mutant is embryo-lethal, indicating that they share at least one essential function during embryogenesis but are not fully redundant in later developmental stages. Their substrate specificities also differ; for instance, the MFP2 hydratase shows a preference for long-chain substrates. Their specific contributions to the β-oxidation of JA precursors are still being elucidated, but their distinct phenotypes suggest specialized roles rather than simple redundancy.
| Enzyme Isoform | Phenotype of Single Mutant | Substrate Preference | Functional Redundancy |
| AIM1 | Abnormal inflorescence meristem | - | Largely non-redundant with MFP2 |
| MFP2 | Defective seedling establishment | Long-chain acyl-CoAs | Largely non-redundant with AIM1 |
3-Ketoacyl-CoA Thiolase (KAT)
The Arabidopsis genome contains a family of KAT genes. For JA biosynthesis, KAT2 has been identified as the most crucial isoform.
Functional Specificity: Transgenic plants with silenced KAT2 expression show a reduction in wound-induced JA accumulation. While other KAT isoforms exist, the strong phenotype of kat2 mutants suggests that other isoforms cannot fully compensate for its function in the jasmonate pathway. The expression of KAT2 is induced locally and systemically upon wounding, further highlighting its importance in the defense response. KAT5 is also induced systemically by wounding, but its specific role in JA biosynthesis and potential redundancy with KAT2 requires further investigation.
| Enzyme Isoform | Role in Wound-Induced JA Biosynthesis | Functional Redundancy |
| KAT2 | Major role | Limited redundancy from other KATs |
| KAT5 | Potential systemic role | Under investigation |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
12-Oxophytodienoate Reductase (OPR) Activity Assay
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reaction Mixture (1 ml):
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.25 mM NADPH
-
5-50 µM OPDA (stereoisomer of interest)
-
Purified OPR enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm is monitored spectrophotometrically at 25°C.
-
The molar extinction coefficient for NADPH is 6.22 mM-1cm-1.
-
Acyl-CoA Oxidase (ACX) Activity Assay
This is a coupled spectrophotometric assay that measures the production of H2O2.
-
Reaction Mixture (1 ml):
-
50 mM Potassium phosphate buffer (pH 7.0)
-
50 µM FAD
-
0.5 mM 4-hydroxyphenylacetic acid
-
2 units of horseradish peroxidase
-
50 µM OPC-8:0-CoA
-
Peroxisomal extract or purified ACX enzyme
-
-
Procedure:
-
The reaction is started by adding the acyl-CoA substrate.
-
The H2O2 produced by ACX reacts with 4-hydroxyphenylacetic acid in a peroxidase-catalyzed reaction, leading to the formation of a fluorescent product.
-
The increase in fluorescence (excitation at 315 nm, emission at 425 nm) or absorbance is measured.
-
3-Ketoacyl-CoA Thiolase (KAT) Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
-
Reaction Mixture (1 ml):
-
100 mM Tris-HCl buffer (pH 8.0)
-
50 µM 3-ketoacyl-CoA substrate (e.g., this compound)
-
0.1 mM Coenzyme A
-
Purified KAT enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance of the enolate form of the 3-ketoacyl-CoA is monitored at 303 nm.
-
Visualizations
Jasmonic Acid Biosynthesis Pathway
Caption: Overview of the jasmonic acid biosynthesis pathway.
Peroxisomal β-Oxidation of 3-Oxo-OPC8-CoA
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-Oxo-OPC4-CoA
Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited specific toxicological data for 3-Oxo-OPC4-CoA, it should be handled as a potentially hazardous substance. Based on its chemical structure, it may possess irritant or other harmful properties. Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To avoid skin contact.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1][2] |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area : Immediately evacuate the vicinity of the spill and restrict access to authorized personnel.
-
Ensure Proper Ventilation : Work in a well-ventilated area to disperse any airborne particles.
-
Wear Appropriate PPE : Before attempting cleanup, don the recommended personal protective equipment.
-
Contain and Absorb the Spill :
-
For solid spills, carefully sweep or scoop the material into a designated waste container.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the substance.
-
-
Collect Contaminated Materials : Place all contaminated absorbent materials and cleaning supplies into a sealed and clearly labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report the Incident : Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Proper Disposal Procedure
The disposal of this compound must be managed in accordance with federal, state, and local regulations. It is imperative to consult with your institution's EHS office for specific guidance.
Key Disposal Steps:
-
Waste Classification : Classify this compound as hazardous waste.
-
Waste Collection :
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Prohibited Disposal Method : Under no circumstances should this compound be disposed of down the sink, as this can lead to environmental contamination and violate regulations.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed professional service, as coordinated by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Oxo-OPC4-CoA
Essential Safety and Handling Guide for 3-Oxo-OPC4-CoA
For Researchers, Scientists, and Drug Development Professionals
Potential Hazards
As a member of the acyl-CoA family, this compound should be handled with care, assuming it may possess the following potential hazards until proven otherwise:
-
Skin and Eye Irritation: Similar chemical compounds can cause skin and eye irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles that include side shields to protect from splashes. A face shield should be worn in conjunction with goggles when there is a significant splash potential. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Given that no specific glove compatibility data is available, it is advisable to double-glove. |
| Body Protection | A laboratory coat is required to protect skin and clothing. For larger quantities or when there is a higher risk of splashing, chemical-resistant aprons or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly closed.
3.2. Weighing and Preparation of Solutions:
-
All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control potential dust and vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing.
3.3. Experimental Use:
-
Ensure all experimental procedures are conducted in a designated area, away from general laboratory traffic.
-
Keep all containers with this compound closed when not in use.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS team. Ensure adequate ventilation.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
